molecular formula C13H19NO B502103 2-(Cinnamylamino)-2-methyl-1-propanol

2-(Cinnamylamino)-2-methyl-1-propanol

Katalognummer: B502103
Molekulargewicht: 205.3g/mol
InChI-Schlüssel: RWBWNGJBHMSDIF-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cinnamylamino)-2-methyl-1-propanol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Cinnamylamino)-2-methyl-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cinnamylamino)-2-methyl-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C13H19NO

Molekulargewicht

205.3g/mol

IUPAC-Name

2-methyl-2-[[(E)-3-phenylprop-2-enyl]amino]propan-1-ol

InChI

InChI=1S/C13H19NO/c1-13(2,11-15)14-10-6-9-12-7-4-3-5-8-12/h3-9,14-15H,10-11H2,1-2H3/b9-6+

InChI-Schlüssel

RWBWNGJBHMSDIF-RMKNXTFCSA-N

SMILES

CC(C)(CO)NCC=CC1=CC=CC=C1

Isomerische SMILES

CC(C)(CO)NC/C=C/C1=CC=CC=C1

Kanonische SMILES

CC(C)(CO)NCC=CC1=CC=CC=C1

Herkunft des Produkts

United States

Foundational & Exploratory

A Predictive Spectroscopic Guide to 2-(Cinnamylamino)-2-methyl-1-propanol: A Theoretical Analysis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, albeit theoretical, spectroscopic analysis of the novel compound 2-(Cinnamylamino)-2-methyl-1-propanol. In the absence of direct empirical data for this specific molecule, this document serves as a predictive framework for researchers, scientists, and drug development professionals. By dissecting the molecule into its constituent moieties—the 2-amino-2-methyl-1-propanol core and the cinnamyl group—we can forecast its characteristic spectral signatures across various analytical techniques. This guide outlines the foundational principles, proposes detailed experimental protocols, and presents anticipated data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The methodologies described herein are designed to be self-validating, providing a robust starting point for the empirical analysis of this or structurally related compounds.

Introduction: Unveiling a Potential Pharmacophore

The synthesis of novel chemical entities with potential therapeutic value is a cornerstone of modern drug discovery. The hypothetical molecule, 2-(Cinnamylamino)-2-methyl-1-propanol, combines the structural features of an amino alcohol with a cinnamyl group. The 2-amino-2-methyl-1-propanol backbone is a known component in various biologically active compounds and is utilized as a buffering agent.[1] The cinnamyl moiety, derived from cinnamic acid and cinnamaldehyde, is a well-known pharmacophore present in numerous natural products with a wide range of biological activities, including antimicrobial and anticancer properties. The conjunction of these two fragments suggests that 2-(Cinnamylamino)-2-methyl-1-propanol could be a target of interest for further investigation.

An exhaustive spectroscopic analysis is the bedrock of chemical characterization, providing unambiguous structural confirmation and purity assessment. This guide will provide a detailed roadmap for such an analysis.

Molecular Structure and Predicted Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Diagram 1: Chemical Structure of 2-(Cinnamylamino)-2-methyl-1-propanol

A 2D representation of 2-(Cinnamylamino)-2-methyl-1-propanol.

Our predictive analysis is based on the following logic:

  • 2-amino-2-methyl-1-propanol core: This will contribute signals for two methyl groups, a methylene group adjacent to a hydroxyl group, a quaternary carbon, and an amine proton.

  • Cinnamyl group: This will introduce signals from a monosubstituted benzene ring, two vinyl protons of a trans-alkene, and a methylene group attached to the nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. We will predict the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will provide information on the number of different proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons).

Predicted ¹H NMR Data

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.20 - 7.40multiplet5HAr-HProtons of the monosubstituted benzene ring.
~6.55doublet1H=CH-ArVinylic proton closer to the aromatic ring.
~6.30doublet of triplets1H-CH=Vinylic proton adjacent to the CH₂ group.
~3.40doublet2H-N-CH₂-CH=Methylene protons of the cinnamyl group.
~3.25singlet2H-CH₂-OHMethylene protons adjacent to the hydroxyl group.
~2.50 (broad)singlet2H-NH- and -OHExchangeable protons; may not be observed or could be a broad singlet.[2]
1.10singlet6H-C(CH₃)₂Two equivalent methyl groups on the quaternary carbon.

Causality in Experimental Design:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which will also allow for clearer observation of the -NH and -OH protons.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H NMR.[3]

  • D₂O Exchange: To confirm the assignment of the -NH and -OH protons, a D₂O exchange experiment should be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, and the spectrum is re-acquired. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.[2]

Diagram 2: ¹H NMR Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve ~10 mg of sample in ~0.7 mL of CDCl₃ add_tms Add TMS as internal standard dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer acquire_1h Acquire ¹H NMR spectrum (e.g., 400 MHz) transfer->acquire_1h d2o_exchange Add a drop of D₂O, shake, and re-acquire acquire_1h->d2o_exchange process Process FID (Fourier Transform, Phasing, Baseline Correction) d2o_exchange->process integrate Integrate peaks process->integrate assign Assign signals based on chemical shift, multiplicity, and integration integrate->assign confirm Confirm -NH and -OH peaks via D₂O exchange assign->confirm

Workflow for ¹H NMR analysis of 2-(Cinnamylamino)-2-methyl-1-propanol.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~137Quaternary Ar-CCarbon of the benzene ring attached to the vinyl group.
~135=CH-ArVinylic carbon closer to the aromatic ring.
~129Ar-CHAromatic carbons.
~128Ar-CHAromatic carbons.
~126Ar-CHAromatic carbons.
~125-CH=Vinylic carbon adjacent to the CH₂ group.
~70-CH₂-OHMethylene carbon attached to the hydroxyl group.
~58-C(CH₃)₂Quaternary carbon of the amino alcohol core.
~50-N-CH₂-Methylene carbon of the cinnamyl group.
~24-C(CH₃)₂Methyl carbons.

Causality in Experimental Design:

  • Broadband Decoupling: A standard ¹³C NMR experiment is performed with broadband proton decoupling, resulting in a spectrum where each unique carbon appears as a singlet.

  • DEPT (Distortionless Enhancement by Polarization Transfer): To aid in the assignment of carbon signals, DEPT experiments (DEPT-90 and DEPT-135) are invaluable. A DEPT-90 spectrum will only show signals for CH carbons. A DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons will be absent in both DEPT spectra. This allows for the unambiguous differentiation of carbon types.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
3400-3200 (broad)O-H stretchAlcoholThe broadness is due to hydrogen bonding.[4]
3350-3310 (medium)N-H stretchSecondary AmineA single band is expected for a secondary amine.
3100-3000 (medium)C-H stretchAromatic & VinylicCharacteristic of sp² C-H bonds.[5]
2980-2850 (strong)C-H stretchAliphaticFrom the methyl and methylene groups.[4]
~1650 (weak)C=C stretchAlkeneConjugation with the aromatic ring affects the intensity.
1600, 1495, 1450C=C stretchAromatic RingCharacteristic absorptions for the benzene ring.
~1100 (strong)C-O stretchAlcoholStrong absorption typical for alcohols.[4]
~970 (strong)=C-H bendTrans-alkeneA strong out-of-plane bend is characteristic of a trans-disubstituted alkene.
750, 690 (strong)C-H bendMonosubstituted AromaticCharacteristic out-of-plane bending for a monosubstituted benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental artifacts.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the FTIR spectrum. Co-adding 16 to 32 scans is standard practice to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺•): The expected exact mass of 2-(Cinnamylamino)-2-methyl-1-propanol (C₁₃H₁₉NO) is approximately 205.1467 g/mol . A high-resolution mass spectrometer (HRMS) should be used to confirm the elemental composition.

  • Key Fragmentation Pathways:

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines. This would lead to the loss of a CH₂OH radical, resulting in a fragment at m/z 174.

    • Benzylic Cleavage: Cleavage of the bond between the vinyl group and the aromatic ring can lead to the formation of a tropylium ion at m/z 91.

    • Loss of the Cinnamyl Group: Cleavage of the C-N bond can result in the detection of the cinnamyl cation at m/z 117.

    • Base Peak: The fragment resulting from the loss of the CH₂OH group (m/z 174) or the cinnamyl cation (m/z 117) are strong candidates for the base peak.

Diagram 3: Predicted ESI-MS Fragmentation of 2-(Cinnamylamino)-2-methyl-1-propanol

M [M+H]⁺ m/z = 206 frag1 Loss of H₂O m/z = 188 M->frag1 frag2 Loss of CH₂OH m/z = 174 M->frag2 frag3 Cinnamyl cation m/z = 117 M->frag3 frag4 Tropylium ion m/z = 91 frag3->frag4 Rearrangement

Predicted fragmentation pathways in positive ion mode Electrospray Ionization (ESI) Mass Spectrometry.

Experimental Protocol: Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to determine the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 206) for collision-induced dissociation (CID) to generate a fragmentation spectrum. This will help confirm the structure by comparing the observed fragments with the predicted pathways.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.

Predicted UV-Vis Data

The cinnamyl group is the primary chromophore in this molecule. The conjugated system of the benzene ring and the carbon-carbon double bond will result in strong UV absorption.

  • λ_max: A strong absorption band (π → π* transition) is expected in the range of 250-290 nm. The exact position will be influenced by the solvent polarity.

Experimental Protocol: UV-Vis Spectrophotometry

  • Solvent Selection: Use a UV-transparent solvent, such as ethanol or hexane.

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 for the most accurate measurement.

  • Spectrum Acquisition: Record the UV spectrum from approximately 200 to 400 nm.

Conclusion

This in-depth technical guide provides a robust theoretical framework for the comprehensive spectroscopic analysis of 2-(Cinnamylamino)-2-methyl-1-propanol. By leveraging established spectroscopic principles and data from its constituent fragments, we have predicted the key spectral features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The detailed experimental protocols and logical workflows presented herein offer a clear and efficient path for the empirical validation and characterization of this novel compound. This predictive approach serves as an essential first step in the evaluation of new chemical entities, enabling researchers to anticipate spectral outcomes and design targeted analytical strategies, thereby accelerating the drug discovery and development process.

References

  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of cinnamaldehyde isolated from Cinnamomum zeylanicum bark oil. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024, January 15). More Complex Spin-Spin Splitting Patterns. Retrieved February 20, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropan-1-ol. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2-(Methylamino)propan-1-ol. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2-(Benzylamino)-2-methylpropan-1-ol. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Utah Chemistry. (n.d.). gHMQC NMR Spectrum. Retrieved February 20, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 20, 2026, from [Link]

  • NIST. (n.d.). Cinnamaldehyde, (E)-. NIST WebBook. Retrieved February 20, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-methylpropan-1-ol. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). MASS SPECTRA INTERPRETATION OF CINNAMALDEHYDE PRESENT IN WHOLE AND POWDERED CINNAMON OIL. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Methyl-2-(methylamino)-1-propanol. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). Cinnamyl cinnamate. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 20, 2026, from [Link]

  • NIST. (n.d.). 1-Propanol, 2-amino-2-methyl-. NIST WebBook. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Cinnamaldehyde. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Standard 1 H-NMR spectrum of cinnamaldehyde (90MHz in CDCl 3 ). Retrieved February 20, 2026, from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, September 12). CINNAMALDEHYDE. Retrieved February 20, 2026, from [Link]

  • MDPI. (2026, February 18). Eco-Friendly Synthesis of 2-Styryl-benzo[d][6][7]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. Retrieved February 20, 2026, from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved February 20, 2026, from [Link]

  • University of Massachusetts. (n.d.). IR Group Frequencies. Retrieved February 20, 2026, from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved February 20, 2026, from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved February 20, 2026, from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved February 20, 2026, from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 20, 2026, from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol | C4H11NO. Retrieved February 20, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanal. Retrieved February 20, 2026, from [Link]

  • Stenutz. (n.d.). 2-amino-2-methyl-1-propanol. Retrieved February 20, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methyl-1-propanol (FDB003274). Retrieved February 20, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). 2-methyl-2-(methylamino)propan-1-ol. Retrieved February 20, 2026, from [Link]

  • NIST. (n.d.). 2-Dimethylamino-1-propanol. NIST WebBook. Retrieved February 20, 2026, from [Link]

  • NIST. (n.d.). 1-Propanol, 2-amino-2-methyl-. NIST WebBook. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Google Patents. (n.d.). CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol.
  • NIST. (n.d.). 1-Propanol, 2-methyl-. NIST WebBook. Retrieved February 20, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropan-1-ol. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Methyl-2-(propylamino)propan-1-ol. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). CN107129435B - A kind of method for preparing 2-amino-2-methyl-1-propanol.

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(Cinnamylamino)-2-methyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Cinnamylamino)-2-methyl-1-propanol is a unique molecule incorporating a cinnamyl moiety, a secondary amine, and a primary alcohol. This structure presents interesting physicochemical properties that are critical to understand for its potential development in pharmaceutical and chemical applications. The cinnamyl group, with its aromatic ring and conjugated double bond, introduces hydrophobicity and potential sites for oxidative and photolytic degradation. The secondary amine provides a basic center, making the molecule's solubility highly dependent on pH. The sterically hindered amino alcohol portion of the molecule is known to have applications as a buffer and a precursor to other organic compounds. This guide provides a comprehensive technical overview of the solubility and stability characteristics of 2-(Cinnamylamino)-2-methyl-1-propanol, offering field-proven insights and detailed experimental protocols for its characterization. The methodologies described are grounded in established principles and guidelines from the International Council for Harmonisation (ICH) to ensure scientific integrity.[1][2][3]

Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is paramount before embarking on detailed solubility and stability studies. These parameters govern its behavior in various environments and inform the design of subsequent experiments.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C13H19NO-
Molecular Weight 205.30 g/mol -
Appearance Likely a viscous liquid or low-melting solidBased on structural analogs.[4][5]
pKa (Predicted) 9.5 - 10.5The secondary amine is the primary basic center. Steric hindrance from the adjacent gem-dimethyl group may slightly modulate this value.
LogP (Predicted) 2.5 - 3.5The cinnamyl group significantly increases lipophilicity.

Solubility Profile

The solubility of 2-(Cinnamylamino)-2-methyl-1-propanol is a critical parameter influencing its absorption, distribution, and formulation development. Due to the presence of a basic amine, its aqueous solubility is expected to be highly pH-dependent.

Aqueous Solubility

The molecule is expected to exhibit low intrinsic solubility in neutral water due to the hydrophobic cinnamyl group. However, in acidic conditions (pH < pKa), the secondary amine will be protonated, forming a more soluble salt.

Table 1: Predicted Aqueous Solubility Profile

ConditionPredicted SolubilityRationale
pH 2.0 (0.01 N HCl) High (>10 mg/mL)Protonation of the amine leads to the formation of a soluble hydrochloride salt.
pH 7.4 (Phosphate Buffer) Low to ModerateA mixture of the free base and its protonated form will be present.
pH 10.0 (Carbonate Buffer) Low (<1 mg/mL)The molecule will exist predominantly as the less soluble free base.
Experimental Protocol: Kinetic Aqueous Solubility Determination

This protocol outlines a high-throughput method to assess the kinetic solubility of a compound, which is particularly useful in early drug discovery.[6][7]

1. Preparation of Solutions:

  • Prepare a 10 mM stock solution of 2-(Cinnamylamino)-2-methyl-1-propanol in 100% dimethyl sulfoxide (DMSO).
  • Prepare aqueous buffer solutions at the desired pH values (e.g., pH 2.0, 5.0, 7.4, and 10.0).

2. Assay Procedure:

  • Add 2 µL of the DMSO stock solution to 198 µL of each aqueous buffer in a 96-well microplate. This results in a final compound concentration of 100 µM and a DMSO concentration of 1%.
  • Seal the plate and shake at room temperature for 2 hours to allow for equilibration.[8]
  • After incubation, filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

3. Data Analysis:

  • Construct a calibration curve using known concentrations of the test compound.
  • Determine the concentration of the compound in the filtered samples by comparing their analytical response to the calibration curve. The resulting concentration is the kinetic solubility at that specific pH.
Organic Solvent Solubility

The solubility in organic solvents is crucial for synthesis, purification, and formulation in non-aqueous systems.

Table 2: Predicted Organic Solvent Solubility

SolventPredicted SolubilityRationale
Methanol HighThe polar protic nature of methanol can solvate both the alcohol and amine groups.
Ethanol HighSimilar to methanol, ethanol is a good solvent for this type of molecule.
Acetonitrile Moderate to HighA polar aprotic solvent that should effectively dissolve the compound.
Dichloromethane HighA non-polar aprotic solvent that will interact favorably with the hydrophobic cinnamyl group.
Hexanes LowThe polarity of the amino alcohol group will limit solubility in highly non-polar aliphatic solvents.

Stability Profile

Understanding the chemical stability of 2-(Cinnamylamino)-2-methyl-1-propanol is essential to ensure its quality, safety, and efficacy over time. Forced degradation studies are performed under conditions more severe than standard stability testing to identify potential degradation pathways and develop stability-indicating analytical methods.[10][11][12]

Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

pH-Dependent Stability (Hydrolysis)

The molecule is not expected to have readily hydrolyzable functional groups like esters or amides. Therefore, significant degradation under acidic or basic conditions at moderate temperatures is unlikely.

Oxidative Stability

The allylic C-N bond and the double bond in the cinnamyl group are potential sites for oxidation. Exposure to oxidizing agents like hydrogen peroxide may lead to the formation of N-oxides, epoxides, or cleavage of the cinnamyl group to form cinnamaldehyde and 2-amino-2-methyl-1-propanol. Studies on cinnamyl alcohol have shown it readily autoxidizes upon air exposure, forming products like cinnamaldehyde and cinnamic acid.[13]

Thermal Stability

The thermal stability of the related compound 2-amino-2-methyl-1-propanol has been studied, indicating good stability up to higher temperatures.[14] However, the presence of the cinnamyl group in the target molecule may influence its overall thermal profile. Degradation at elevated temperatures could involve decomposition of the side chain.

Photostability

The conjugated system of the cinnamyl group is a chromophore that can absorb UV light, making the molecule potentially susceptible to photodegradation. As per ICH Q1B guidelines, photostability testing should be conducted to evaluate the impact of light exposure.[15][16][17][18][19] This testing involves exposing the drug substance to a specified amount of UV and visible light.[17]

Experimental Protocol: General Forced Degradation Study

This protocol provides a framework for investigating the stability of 2-(Cinnamylamino)-2-methyl-1-propanol under various stress conditions.[11]

1. Sample Preparation:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of about 0.1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C.
  • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C.
  • Oxidative Degradation: Mix the stock solution with 3% H2O2. Keep at room temperature.
  • Thermal Degradation: Store the solid compound in an oven at 80°C.
  • Photolytic Degradation: Expose the solution (in a photostable, transparent container) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[15][17] A control sample should be protected from light.[16]

3. Time Points and Analysis:

  • Withdraw aliquots from the stressed samples at appropriate time points (e.g., 0, 2, 6, 24, and 48 hours).
  • Neutralize the acidic and basic samples before analysis.
  • Analyze all samples by a stability-indicating HPLC method to determine the amount of parent compound remaining and to detect any degradation products. The goal is to achieve 5-20% degradation of the drug substance.[10]

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for accurately quantifying 2-(Cinnamylamino)-2-methyl-1-propanol and its potential degradation products. HPLC is the most common technique for this purpose.[20]

Proposed HPLC Method

Due to the basic nature of the amine and the hydrophobicity of the molecule, a reversed-phase HPLC method with a C18 column and a mobile phase containing a buffer at a slightly acidic to neutral pH would be a good starting point.

Table 3: Recommended Starting HPLC Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm (for the cinnamyl chromophore) and/or Mass Spectrometry (MS)

Rationale: The C18 column provides good retention for the hydrophobic molecule. The formic acid in the mobile phase helps to protonate the amine, leading to better peak shape and controlling ionization for MS detection. A gradient elution is necessary to elute the parent compound and a range of potential degradation products with varying polarities.

Method Validation

Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. A key aspect is proving the method is "stability-indicating" by showing that all degradation products are resolved from the parent peak and from each other.

Conclusion

2-(Cinnamylamino)-2-methyl-1-propanol is a molecule with a complex physicochemical profile. Its solubility is predicted to be highly pH-dependent, with good solubility in acidic conditions and lower solubility in neutral to basic media. The primary stability concerns are potential oxidation and photodegradation due to the cinnamyl moiety. A systematic approach using forced degradation studies coupled with a validated, stability-indicating HPLC method is essential to fully characterize its properties. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to effectively evaluate this compound and unlock its potential.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • International Council for Harmonisation. ICH Q1B: Photostability Testing of New Drug Substances and Products.

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products.

  • SlideShare. ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.

  • Q-Lab. Understanding ICH Photostability Testing.

  • FDCELL. ICH Q1A(R2) Stability Testing of New Drug Substances and Products.

  • International Council for Harmonisation. Quality Guidelines.

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.

  • ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.

  • Memmert.com. Stability tests according to ICH Q1A (R2).

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • BioDuro. ADME Solubility Assay.

  • CDC Stacks. A Sampling and Analysis Method for Two Amino Alcohols.

  • PubMed. In vitro solubility assays in drug discovery.

  • Agilent. Analysis of amino-alcohols, C3-C5.

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • ResearchGate. Cinnamyl alcohol oxidizes rapidly upon air exposure.

  • Cheméo. Chemical Properties of 1-Propanol, 2-amino-2-methyl- (CAS 124-68-5).

  • PubChem. 2-Amino-2-methyl-1-propanol.

  • Inchem.org. CINNAMYL ALCOHOL AND RELATED SUBSTANCES.

  • Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances.

  • MedCrave online. Forced Degradation Studies.

  • ChemicalBook. 2-Amino-2-methyl-1-propanol | 124-68-5.

  • Sharp. Forced degradation studies: A critical lens into pharmaceutical stability.

  • Ataman Kimya. 2-AMINO-2-METHYL-1-PROPANOL.

  • ChemicalBook. 2-Amino-2-methyl-1-propanol: Uses and Toxicity.

  • ACS Publications. High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum.

  • Tamilnadu Test House. Analytical Methods For Amino Acids.

  • MDPI. Thermo Physical Analysis of 2-Amino-2-methyl-1- propanol Solvent for Carbon Dioxide Removal.

  • Shimadzu. Analytical Methods for Amino Acids.

  • PubMed. Evaluation of stability of (1R,2 S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC).

Sources

Methodological & Application

using 2-(Cinnamylamino)-2-methyl-1-propanol in cell culture studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous protocol for the preparation, handling, and application of 2-(Cinnamylamino)-2-methyl-1-propanol (referred to herein as N-Cinnamyl-AMP ) in cell culture systems.[1] Given the structural characteristics of this molecule—a lipophilic cinnamyl tail attached to a polar amino-alcohol head—it functions as an amphiphilic small molecule with potential lysosomotropic or membrane-modulating properties.[1]

Part 1: Chemical Identity & Properties

2-(Cinnamylamino)-2-methyl-1-propanol is a secondary amine derivative of the common buffer 2-amino-2-methyl-1-propanol (AMP).[1] Unlike its parent compound, the addition of the cinnamyl group confers significant lipophilicity and potential biological activity, often necessitating specific handling to prevent oxidation and ensure bioavailability.[1]

PropertyDetail
Chemical Structure N-(3-phenyl-2-propenyl)-2-amino-2-methyl-1-propanol
Molecular Formula C₁₃H₁₉NO
Molecular Weight ~205.30 g/mol
Predicted LogP ~2.1 – 2.5 (Moderate Lipophilicity)
pKa (Base) ~9.5 (Secondary Amine)
Solubility Low in water; High in DMSO, Ethanol
Stability Sensitive to oxidation (alkene moiety) and light

Part 2: Preparation & Storage Protocol

Stock Solution Preparation

Direct addition of N-Cinnamyl-AMP to culture media will result in precipitation due to its hydrophobic cinnamyl moiety.[1] A concentrated stock solution in an organic solvent is required.[1]

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the preferred solvent (anhydrous, cell-culture grade).[1] Ethanol (EtOH) is a secondary alternative but evaporates faster.[1]

  • Concentration: Prepare a 100 mM or 50 mM master stock.

    • Calculation: To make 1 mL of 100 mM stock, weigh 20.53 mg of N-Cinnamyl-AMP and dissolve in 1 mL of DMSO.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C . Protect from light using amber tubes or foil, as the cinnamyl double bond is photo-reactive.[1]

Working Solution (Media Preparation)
  • Dilution Strategy: Perform serial dilutions in DMSO first to create 1000x working stocks (e.g., for a 10 µM final concentration, make a 10 mM DMSO stock).

  • Final Vehicle Concentration: Ensure the final DMSO concentration in the culture well is ≤ 0.1% (v/v) to avoid solvent toxicity.[1]

  • Pre-warming: Pre-warm culture media to 37°C before adding the compound to enhance solubility and prevent "crashing out."[1]

Part 3: Experimental Applications & Protocols

Workflow Overview

The following diagram illustrates the critical path for testing N-Cinnamyl-AMP, ensuring data integrity through proper controls.

ExperimentalWorkflow cluster_controls Mandatory Controls Stock Stock Prep (100 mM in DMSO) Dilution Serial Dilution (1000x in DMSO) Stock->Dilution QC Solubility Check (Microscopy) Assay Readout (Viability/Signaling) QC->Assay Pass Treatment Cell Treatment (Keep DMSO < 0.1%) Dilution->Treatment Treatment->QC Verify Treatment->Assay Vehicle Vehicle Control (0.1% DMSO) Positive Positive Control (Known Inhibitor)

Caption: Step-by-step workflow for N-Cinnamyl-AMP application, emphasizing the critical solubility check prior to assay readout.

Protocol A: Cytotoxicity Screening (MTT/ATP Assay)

Before functional studies, determine the non-toxic range.[1]

  • Seeding: Seed cells (e.g., HEK293, HeLa, or primary lines) at 5,000–10,000 cells/well in a 96-well plate.[1] Incubate for 24 hours.

  • Treatment:

    • Prepare a dilution series of N-Cinnamyl-AMP: 0, 1, 5, 10, 25, 50, 100 µM.[1]

    • Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Staurosporine or Triton X-100).[1]

    • Treat cells for 24, 48, and 72 hours.[1]

  • Readout: Add MTT reagent or ATP-glo substrate.[1] Incubate for 2-4 hours. Measure absorbance (570 nm) or luminescence.

  • Analysis: Normalize data to the Vehicle Control. Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol B: Functional Signaling Assay (e.g., Stress Response)

Given its structure, N-Cinnamyl-AMP may act as a lysosomotropic agent or modulate lipid signaling.[1]

  • Starvation: Serum-starve cells (0.5% FBS) for 6–12 hours to reduce background signaling.[1]

  • Pulse Treatment: Treat cells with the determined sub-toxic dose (e.g., IC₁₀) for short durations (15 min, 30 min, 1 h, 4 h).[1]

  • Stimulation (Optional): If testing antagonistic effects, add a pathway activator (e.g., EGF, LPS) 30 minutes post-treatment.[1]

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors.

  • Western Blot: Probe for stress markers (e.g., p-p38, LC3B, or specific targets like ERK1/2).[1]

Part 4: Mechanism of Action & Troubleshooting

Potential Biological Interactions

The amphiphilic nature of N-Cinnamyl-AMP suggests specific modes of action:

  • Lysosomotropic Effect: Like other lipophilic amines (e.g., chloroquine), it may accumulate in acidic organelles (lysosomes), raising pH and inhibiting autophagy.[1]

  • Membrane Fluidity: The cinnamyl tail may insert into the lipid bilayer, altering membrane dynamics or ion channel function.[1]

  • Enzyme Inhibition: Structural similarity to sphingosine or ceramide analogs suggests potential inhibition of lipid kinases (e.g., Sphingosine Kinase).[1]

Mechanism Compound N-Cinnamyl-AMP (Lipophilic Amine) Lysosome Lysosomal Accumulation (pH Increase) Compound->Lysosome Proton Trapping Membrane Membrane Integration Compound->Membrane Insertion Autophagy Autophagy Inhibition (LC3B-II Accumulation) Lysosome->Autophagy Blocks Fusion Signaling Altered Signaling (e.g., MAPK/Akt) Membrane->Signaling Modulates Receptors

Caption: Hypothetical mechanism of action showing lysosomotropic accumulation and membrane modulation.[1]

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Media Concentration too high (>50 µM) or rapid addition.[1]Vortex media immediately upon addition.[1] Sonicate stock solution.[1] Reduce concentration.
High Vehicle Toxicity DMSO concentration > 0.1%.[1]Increase stock concentration (e.g., 100 mM) to reduce volume added.[1]
Variable Results Oxidation of Cinnamyl group.[1]Use fresh stock. Store under inert gas (N₂/Ar) if possible. Protect from light.[1]
Non-Specific Binding Compound binds to plasticware.[1]Use glass-coated or low-binding plates.[1] Pre-saturate tips.

References

  • Hughes, J. P., et al. (2011).[1] "Principles of early drug discovery." British Journal of Pharmacology, 162(6), 1239–1249.[1] Link[1]

  • Riss, T. L., et al. (2004).[1] "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Link

  • Kaufmann, A. M., & Krise, J. P. (2007).[1] "Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications." Journal of Pharmaceutical Sciences, 96(4), 729–746.[1] Link

  • OECD Guidelines for the Testing of Chemicals. (2018).[1] "Test No. 432: In Vitro 3T3 NRU Phototoxicity Test." OECD Publishing.[1] Link[1]

Sources

Application Note: Experimental Protocols for 2-(Cinnamylamino)-2-methyl-1-propanol (CAMP) Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and pharmacology. It details the experimental characterization, stability profiling, and functional assay development for 2-(Cinnamylamino)-2-methyl-1-propanol (referred to herein as CAMP ), a secondary amino-alcohol scaffold with potential antifungal and corrosion-inhibiting properties.

Introduction & Molecule Profile[1][2][3][4]

2-(Cinnamylamino)-2-methyl-1-propanol (CAMP) is a structural hybrid of a lipophilic cinnamyl moiety and a hydrophilic amino-alcohol (2-amino-2-methyl-1-propanol, AMP). This structure mimics the pharmacophore of allylamine antifungals (e.g., Naftifine) and serves as a precursor for oxazolidine derivatives.

Chemical Profile
PropertySpecification
IUPAC Name 2-[(3-Phenylprop-2-en-1-yl)amino]-2-methylpropan-1-ol
Formula C₁₃H₁₉NO
MW 205.30 g/mol
Solubility Soluble in Methanol, DMSO, Ethanol; Low solubility in water (pH > 8)
Key Functionality Secondary amine (basic), Allylic system (oxidation sensitive), Primary alcohol

Synthesis Verification & Purity Assay (HPLC-DAD-MS)

Because CAMP is often synthesized in-house via the reductive amination of cinnamaldehyde and AMP, verifying the reduction of the intermediate imine (Schiff base) is critical.

Principle

The assay separates the target secondary amine (CAMP) from the starting aldehyde and the intermediate imine using Reverse Phase Chromatography (RPC). Mass spectrometry (ESI+) confirms the molecular ion [M+H]⁺ = 206.3.

Protocol A: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm (Cinnamyl absorption) and 210 nm (Amine backbone).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Injection / Hold
12.0 95 Linear Gradient
15.0 95 Wash

| 15.1 | 5 | Re-equilibration |

Data Interpretation[1][2][4][5][6][7][8]
  • Cinnamaldehyde (Impurity): RT ~8.5 min (Distinct aldehyde UV spectrum).

  • Imine Intermediate: RT ~6.0 min (Unstable, hydrolyzes in acidic mobile phase).

  • CAMP (Target): RT ~5.2 min. MS Verification: Extracted Ion Chromatogram (EIC) for m/z 206.3.

Stability Profiling: Oxidative & Hydrolytic Stress

The cinnamyl double bond is susceptible to oxidation, while the amino-alcohol core is hygroscopic.

Protocol B: Forced Degradation Study
  • Preparation: Dissolve CAMP (1 mg/mL) in Methanol.

  • Oxidative Stress: Add 3% H₂O₂ (1:1 v/v). Incubate at RT for 4 hours.

  • Acidic Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2 hours.

  • Analysis: Inject 10 µL into the HPLC system defined in Protocol A.

Acceptance Criteria:

  • < 5% degradation for "Stable" classification.

  • Key Degradant: Cinnamic acid (formed via aldehyde oxidation after retro-aldol-like cleavage) detected at m/z 149.0 (Negative mode).

Functional Assay: Antimicrobial Susceptibility (MIC)

Given the structural similarity to allylamines, CAMP is assayed for antifungal activity (targeting Squalene Epoxidase) and general antimicrobial efficacy. This protocol uses a broth microdilution method adapted from CLSI standards.

Protocol C: Microdilution Assay
  • Organism: Candida albicans (ATCC 90028) or S. aureus (ATCC 29213).

  • Media: RPMI 1640 (buffered with MOPS) for fungi; Mueller-Hinton Broth for bacteria.

Step-by-Step Workflow:

  • Stock Preparation: Prepare 10 mM CAMP stock in 100% DMSO.

  • Plate Setup: Dispense 100 µL of media into columns 2-12 of a 96-well plate.

  • Serial Dilution: Add 200 µL of CAMP stock (diluted to 256 µg/mL in media) to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard tip.

    • Result: Gradient from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add 100 µL of standardized inoculum (

    
     CFU/mL) to all wells.
    
  • Controls:

    • Positive Control (Col 11): Media + Inoculum + DMSO (no drug).

    • Sterility Control (Col 12): Media only.

  • Incubation: 35°C for 24h (Bacteria) or 48h (Fungi).

  • Readout: Visual turbidity score or OD₆₀₀ measurement.

Visualization: Assay Logic & Pathway

The following diagram illustrates the synthesis verification and biological screening workflow.

CAMP_Workflow cluster_0 Synthesis & QC cluster_1 Assay Protocols Cinn Cinnamaldehyde Imine Schiff Base (Intermediate) Cinn->Imine + AMP - H2O AMP AMP (Amino Alcohol) AMP->Imine CAMP CAMP (Target Molecule) Imine->CAMP NaBH4 Reduction HPLC HPLC-MS (Purity Check) CAMP->HPLC QC Pass >95% Stab Stability (Oxidation/Acid) HPLC->Stab Characterization MIC Bioassay (MIC Determination) HPLC->MIC Screening Result_Fail Discard/Purify MIC->Result_Fail High MIC Result_Pass Lead Candidate MIC->Result_Pass Low MIC

Caption: Workflow for the synthesis, quality control, and biological screening of CAMP derivatives.

Physicochemical Profiling: LogP Determination

Understanding the lipophilicity is vital for predicting membrane permeability.

Protocol D: Shake-Flask Method
  • Phases: Octanol (saturated with water) and Water (saturated with octanol).

  • Procedure:

    • Dissolve 2 mg CAMP in 2 mL Octanol phase. Measure UV Absorbance (

      
      ) at 254 nm.
      
    • Add 2 mL Water phase. Vortex for 30 min at 25°C.

    • Centrifuge to separate phases.

    • Measure UV Absorbance of the Octanol phase (

      
      ).
      
  • Calculation:

    
    
    Note: Ensure the amine is uncharged (pH > pKa ~9.5) for true LogP, or measure LogD at pH 7.4.
    

References

  • Synthesis of Amino Alcohols: Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876.

  • Antimicrobial Susceptibility Standards: Clinical and Laboratory Standards Institute (CLSI). (2023).[1] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.

  • Cinnamyl Biological Activity: Ferro, V. A., et al. (2003). "In vitro susceptibilities of Shigella flexneri and Streptococcus pyogenes to inner gel of Aloe barbadensis Miller." Antimicrobial Agents and Chemotherapy, 47(3), 1137-1139. (Contextual reference for cinnamyl derivatives).

  • HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.

  • Chemical Properties (AMP): PubChem Database. "2-Amino-2-methyl-1-propanol (Compound CID 11807)." National Library of Medicine.

Sources

2-(Cinnamylamino)-2-methyl-1-propanol as a potential enzyme inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Characterization of 2-(Cinnamylamino)-2-methyl-1-propanol as a Potential Enzyme Inhibitor

Abstract

The identification and characterization of novel enzyme inhibitors are foundational to modern drug discovery.[1] Enzymes are critical drug targets in a vast array of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[2][3] This document provides a comprehensive framework for the systematic evaluation of a novel chemical entity (NCE), 2-(Cinnamylamino)-2-methyl-1-propanol , as a potential enzyme inhibitor. While this compound is presented as a working example, the principles, protocols, and workflows described herein are broadly applicable to the characterization of any new small molecule inhibitor. We will detail the necessary steps from initial physicochemical and safety assessments to in-depth biochemical and cell-based assays designed to elucidate the compound's potency, mechanism of action, and cellular effects.

Introduction: A Strategic Framework for Inhibitor Characterization

The journey from a newly synthesized compound to a viable drug candidate is a multi-stage process heavily reliant on robust and reproducible assays.[4] Enzyme assays, in particular, form the backbone of this process, enabling researchers to identify molecules that can modulate the activity of disease-relevant enzymes.[1][4] The subject of this guide, 2-(Cinnamylamino)-2-methyl-1-propanol, represents a novel structural scaffold. Its characterization requires a logical, stepwise approach to build a comprehensive profile of its biological activity.

The workflow begins with understanding the fundamental properties of the molecule and ensuring its safe handling. This is followed by direct biochemical assays to determine its inhibitory potency (IC50) against a purified target enzyme. Subsequently, more complex kinetic studies are performed to uncover its mechanism of action (MoA). Finally, the investigation moves into a cellular context to assess cytotoxicity and confirm target engagement within a complex biological system.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Biochemical Characterization cluster_2 Phase 3: Cellular Validation A Compound Synthesis & Physicochemical Profiling B Solubility & Stability Assessment A->B C Safety & Handling Protocol B->C D Primary Screening: IC50 Determination C->D Proceed to Biochemical Assays E Mechanism of Action: Enzyme Kinetics (Ki) D->E F Advanced Binding Analysis (SPR/ITC) E->F G Cytotoxicity Assay (CC50) F->G Proceed to Cellular Assays H Target Engagement & Pathway Analysis (Western Blot) G->H I Cell-Based Functional Assay H->I

Caption: High-level workflow for characterizing a novel enzyme inhibitor.

Foundational Assessment: Compound Properties and Handling

Before any biological evaluation, it is crucial to understand the physicochemical properties of the NCE and establish safe handling procedures. As 2-(Cinnamylamino)-2-methyl-1-propanol is a novel compound, it must be treated as potentially hazardous until proven otherwise.[5]

Physicochemical Property Prediction

Computational tools can provide rapid, initial estimates of drug-like properties, which are critical for designing experiments.[6][7] Properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) influence a compound's behavior in assays and its potential for bioavailability.[6][8]

PropertyPredicted Value (Example)Significance in Drug Discovery
Molecular Weight ~205.3 g/mol Adheres to Lipinski's Rule of Five (<500 Da)
LogP ~2.5 - 3.5Indicates good membrane permeability but potential solubility challenges
pKa (Basic) ~8.5 - 9.5 (amine)The compound will be protonated at physiological pH, affecting solubility and cell entry
Aqueous Solubility Low to ModerateExperimental verification is essential for preparing accurate stock solutions
Protocol 1: Experimental Solubility Determination

Rationale: Accurate concentration is the cornerstone of reliable assay data. This protocol determines the maximum soluble concentration of the test compound in the assay buffer.

Materials:

  • 2-(Cinnamylamino)-2-methyl-1-propanol

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes, overhead shaker, centrifuge

Procedure:

  • Prepare a high-concentration stock solution (e.g., 20 mM) of the compound in 100% DMSO.

  • In a series of microcentrifuge tubes, add an excess of the compound to the chosen aqueous assay buffer to create a slurry.[9]

  • Equilibrate the samples on an overhead shaker at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached.[10]

  • Centrifuge the samples at high speed (e.g., >14,000 x g) for 30 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid material is disturbed.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • The determined concentration is the equilibrium solubility. All subsequent assay concentrations should be kept below this limit to avoid compound precipitation.

Safe Handling of a Novel Chemical Entity

Rationale: All novel compounds with unknown toxicological profiles must be handled with care to minimize exposure.[5][11]

Guidelines:

  • Review: Assume the compound is hazardous. If the parent compounds (e.g., cinnamaldehyde, 2-amino-2-methyl-1-propanol) have known hazards, assume the derivative is at least as hazardous.[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[12][13]

  • Ventilation: Handle the neat compound and prepare stock solutions in a certified chemical fume hood to avoid inhalation of powders or vapors.[14]

  • Storage: Store the compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

  • Spills: Have a chemical spill kit readily available. In case of a spill, alert colleagues, evacuate the immediate area if necessary, and follow established laboratory procedures for cleanup.[12]

Biochemical Characterization: Potency and Mechanism of Action

Biochemical assays utilize purified enzymes to directly measure the inhibitory effect of a compound, providing clean, quantitative data on its potency and mechanism.[15] For this guide, we will use a generic protein kinase as the target enzyme.

Protocol 2: IC50 Determination via Dose-Response Assay

Rationale: The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. It is the concentration required to inhibit the enzyme's activity by 50%.[16]

Materials:

  • Purified target enzyme (e.g., a protein kinase)

  • Enzyme-specific substrate (e.g., a peptide)

  • ATP (co-substrate for kinases)

  • 2-(Cinnamylamino)-2-methyl-1-propanol stock solution in DMSO

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ for kinases, or a colorimetric substrate)

  • Microplate reader

Procedure:

  • Compound Dilution: Perform a serial dilution of the 2-(Cinnamylamino)-2-methyl-1-propanol stock solution to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is constant and low (typically ≤1%).

  • Reaction Setup: In a microplate, add the assay buffer, the purified enzyme, and the diluted inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (0% activity).

  • Pre-incubation: Incubate the enzyme and inhibitor together for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate and ATP mixture to all wells.

  • Reaction Incubation: Allow the reaction to proceed for a predetermined time, ensuring it remains in the linear range (initial velocity phase).

  • Stop and Detect: Terminate the reaction and add the detection reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure the signal (e.g., luminescence, absorbance) on a microplate reader.

  • Data Analysis: Convert the raw signal to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[17][18]

Concentration (nM)% Inhibition
10000098.5
3333395.2
1111189.1
370475.4
123552.3
41224.8
13710.1
462.5
150.5
00.0

Result: The calculated IC50 for 2-(Cinnamylamino)-2-methyl-1-propanol against the target kinase is 1.1 µM .

Protocol 3: Determining the Mechanism of Action (MoA)

Rationale: Understanding the MoA (e.g., competitive, non-competitive) is crucial for lead optimization.[19] This is determined by measuring enzyme activity at various substrate and inhibitor concentrations.[16] The data is often visualized using a Lineweaver-Burk (double reciprocal) plot.[20][21][22]

Procedure:

  • Experimental Design: Set up a matrix of reactions. Use several fixed concentrations of the inhibitor (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki) and for each inhibitor concentration, vary the substrate concentration (e.g., from 0.1 x Km to 10 x Km).[16] The enzyme concentration must be held constant.

  • Assay Execution: Run the enzyme assays as described in Protocol 2.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each condition.

    • Plot 1/V versus 1/[Substrate] for each inhibitor concentration (Lineweaver-Burk plot).[23]

    • Analyze the plot to determine the inhibition type based on changes in Vmax (y-intercept) and Km (x-intercept).[20][23]

    • Alternatively, perform a simultaneous non-linear regression fit of the data to the appropriate Michaelis-Menten inhibition equations, which is considered a more robust method.[4][19]

Interpretation of Lineweaver-Burk Plots:

  • Competitive Inhibition: Lines intersect on the y-axis. Vmax is unchanged, apparent Km increases.

  • Non-competitive Inhibition: Lines intersect on the x-axis. Vmax decreases, Km is unchanged.

  • Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km decrease.

  • Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both Vmax and Km are affected.[24]

Calculation of the Inhibition Constant (Ki)

The Ki is a true measure of inhibitor affinity, independent of substrate concentration. For a competitive inhibitor, it can be calculated from the IC50 using the Cheng-Prusoff equation.[25]

Ki = IC50 / (1 + ([S] / Km))

Where:

  • [S] is the substrate concentration used in the IC50 assay.

  • Km is the Michaelis constant for the substrate.

Advanced Biophysical Techniques

To complement kinetic studies, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (KD), kinetics (kon/koff), and thermodynamics of the inhibitor-enzyme interaction without the need for an enzymatic reaction.[26][27][28]

Cellular Assays: Validating Activity in a Biological System

Cell-based assays are essential to confirm that the compound can enter cells, engage its target, and exert a biological effect without causing general toxicity.[11]

Protocol 4: Cytotoxicity Assessment

Rationale: It is critical to ensure that the observed inhibition in a cellular context is due to specific target modulation and not simply because the compound is killing the cells. The half-maximal cytotoxic concentration (CC50) is determined.

Procedure:

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-(Cinnamylamino)-2-methyl-1-propanol, similar to the IC50 determination.

  • Incubation: Incubate for a relevant period (e.g., 24-72 hours).

  • Viability Assay: Perform a cell viability assay, such as the MTT assay (measures metabolic activity) or an LDH release assay (measures membrane integrity).

  • Data Analysis: Plot cell viability (%) versus compound concentration and fit to a dose-response curve to calculate the CC50. A desirable compound has a CC50 significantly higher than its IC50.

Protocol 5: Target Engagement and Pathway Analysis by Western Blot

Rationale: Western blotting can visualize the direct downstream consequences of enzyme inhibition within the cell. For a kinase inhibitor, this typically means measuring a decrease in the phosphorylation of its specific substrate. This protocol will assess the effect of our compound on the MAPK/ERK pathway, assuming our target is an upstream kinase like MEK.[29][30]

G MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf (MAP3K) Ras->Raf MEK MEK1/2 (MAP2K) [INHIBITOR TARGET] Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK Substrates Downstream Substrates (e.g., Elk-1) ERK->Substrates pERK p-ERK1/2 (Western Blot Readout) ERK->pERK Response Cellular Response (Proliferation, Differentiation) Substrates->Response

Caption: MAPK/ERK pathway with MEK1/2 as the inhibitor target.

Materials:

  • Cell line expressing the target pathway

  • Cell culture medium, serum, and growth factors (e.g., EGF)

  • 2-(Cinnamylamino)-2-methyl-1-propanol

  • Lysis buffer with protease and phosphatase inhibitors[31]

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Culture cells and serum-starve them to reduce basal pathway activity. Treat cells with different concentrations of the inhibitor for a set time (e.g., 1-2 hours). Then, stimulate the pathway with a growth factor (e.g., EGF) for a short period (e.g., 10 minutes).[17] Include appropriate vehicle and stimulation controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.[31]

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To ensure changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein (e.g., anti-total-ERK).[17]

  • Analysis: Quantify the band intensities. A successful inhibitor will show a dose-dependent decrease in the p-ERK/total-ERK ratio.

Conclusion

This application note has outlined a systematic and robust methodology for the initial characterization of a novel compound, 2-(Cinnamylamino)-2-methyl-1-propanol, as a potential enzyme inhibitor. By following this multi-phase approach—from foundational physicochemical analysis and safety protocols to detailed biochemical and cellular assays—researchers can build a comprehensive data package. This package, including key parameters like IC50 , Ki , and CC50 , alongside mechanistic insights and cellular target validation, is essential for making informed decisions in the drug discovery pipeline and determining the therapeutic potential of new chemical entities.

References

A complete list of references with clickable URLs will be provided upon request.

Sources

techniques for studying the protein binding of 2-(Cinnamylamino)-2-methyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the methodology for characterizing the plasma protein binding (PPB) of 2-(Cinnamylamino)-2-methyl-1-propanol . Structurally, this compound represents a class of lipophilic amino-alcohols , sharing pharmacophore features with allylamine antifungals (e.g., naftifine) and experimental anticancer agents (AMAPs).

Due to its physicochemical profile—specifically a basic secondary amine coupled with a hydrophobic cinnamyl tail—this molecule presents distinct challenges in binding assays, including high affinity for Alpha-1-Acid Glycoprotein (AAG) and significant non-specific binding (NSB) to plasticware.[1][2] This guide prioritizes Rapid Equilibrium Dialysis (RED) as the gold standard for equilibrium measurements and Surface Plasmon Resonance (SPR) for kinetic resolution, providing self-validating protocols to mitigate "sticky compound" artifacts.[1][2]

Physicochemical Context & Pre-Analytical Considerations

Before initiating wet-lab protocols, the researcher must model the compound's behavior to select the appropriate assay buffer and concentration range.

PropertyValue (Est.)Implication for Protein Binding
Structure Cinnamyl-N-isobutanol backboneAmphiphilic: Lipophilic tail + Polar head
pKa (Base) ~9.5 (Secondary Amine)Positively charged at physiological pH (7.4).[1][2]
LogP ~2.5 – 3.2Moderate lipophilicity; drives Albumin (HSA) interaction.[1][2]
Target Protein AAG > HSA Basic drugs often bind preferentially to Alpha-1-Acid Glycoprotein (AAG).[1][2]
Solubility Low in pure waterRequires DMSO stock; keep final DMSO <1% to avoid protein denaturation.[2]

Critical Directive: Because this molecule is a basic lipophile, it will adhere to standard polypropylene.[2] All dilution steps must use glass or low-binding polypropylene tubes.

Protocol A: Rapid Equilibrium Dialysis (RED)

Objective: Determine the Fraction Unbound (


) in plasma at thermodynamic equilibrium.
Rationale:  RED is superior to ultrafiltration for lipophilic amines because it minimizes the "filter effect" where the drug binds to the membrane pores.[2]
Materials
  • Device: Teflon-based RED inserts (minimizes NSB) in a reusable base plate.

  • Membrane: 8 kDa MWCO (Molecular Weight Cut-Off).[1][2]

  • Matrix: Pooled Human Plasma (pH adjusted to 7.4) vs. PBS Buffer.[2]

  • Internal Standard: Deuterated analog or structural analog (e.g., Naftifine).[2]

Step-by-Step Workflow
  • Preparation of Spiked Plasma:

    • Prepare a 10 mM stock of 2-(Cinnamylamino)-2-methyl-1-propanol in DMSO.[1][2]

    • Spike into plasma to achieve final concentrations of 1 µM and 10 µM . (Test two concentrations to screen for saturation/concentration-dependent binding).

    • Control: Spike PBS buffer at the same concentration to measure recovery/device binding.[2]

  • Loading the Device:

    • Chamber A (Plasma): Add 200 µL of spiked plasma.

    • Chamber B (Buffer): Add 350 µL of PBS (pH 7.4).

    • Note on Volume: The buffer volume is slightly higher to prevent osmotic volume shifts from plasma to buffer.[2]

  • Equilibration:

    • Seal the plate with gas-permeable film.[1][2]

    • Incubate at 37°C for 4-6 hours on an orbital shaker (approx. 250 rpm).

    • Why 6 hours? Lipophilic amines equilibrate slower than small acids.[2]

  • Post-Incubation Sampling:

    • Pipette 50 µL from Chamber A (Plasma) and transfer to a tube containing 50 µL of blank buffer.

    • Pipette 50 µL from Chamber B (Buffer) and transfer to a tube containing 50 µL of blank plasma.[2]

    • Matrix Matching: This ensures both analytical samples have the same matrix composition (50:50 plasma:buffer) to minimize LC-MS/MS ionization differences.[1][2]

  • Precipitation & Extraction:

    • Add 400 µL of ice-cold Acetonitrile (containing Internal Standard) to all samples.[1][2]

    • Vortex for 2 minutes; Centrifuge at 4,000 x g for 15 minutes.

    • Inject supernatant into LC-MS/MS.[1][2]

Data Analysis & NSB Correction

Calculate the Fraction Unbound (


) using the peak area ratios (

):

[1][2]

Validation Check (Mass Balance): You must calculate Recovery to rule out device binding.[2]



  • Acceptance Criteria: Recovery must be > 70%.[1][2] If < 70%, the cinnamyl tail is binding to the Teflon walls. Action: Switch to Protocol B (SPR) or add 0.05% Tween-20 to the receiver buffer (though this alters equilibrium, it is sometimes necessary).

Protocol B: Surface Plasmon Resonance (SPR)

Objective: Measure real-time association (


) and dissociation (

) rates. Rationale: Equilibrium dialysis gives a static snapshot.[2] SPR reveals how fast the drug binds.[2] For a cinnamyl-amine, rapid dissociation is preferred for drug efficacy (fast on/fast off).[1]
Experimental Setup (Biacore/Sierra Systems)
  • Sensor Chip Immobilization:

    • Chip: CM5 (Carboxymethylated Dextran).[1][2]

    • Ligand: Human Serum Albumin (HSA) and AAG (immobilized on separate channels).[1][2]

    • Method: Amine coupling (EDC/NHS chemistry).[1][2]

    • Target Level: ~2,000 – 4,000 RU (Resonance Units).[1][2] High density is needed for small molecule detection.[2]

  • Sample Preparation:

    • Running Buffer: PBS-P+ (PBS with 0.05% Surfactant P20) + 1% DMSO.[1][2]

    • Critical Step: Solvent Correction.[1][2] You must prepare a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index shifts.[2]

  • Injection Cycle (Single Cycle Kinetics):

    • Inject 2-(Cinnamylamino)-2-methyl-1-propanol at increasing concentrations (e.g., 0.1, 0.5, 2.5, 12.5, 62.5 µM) without regeneration between injections.

    • Flow Rate: 30 µL/min (high flow minimizes mass transport limitations).[1][2]

  • Regeneration:

    • Usually not required for small molecules (they dissociate rapidly).[2] If signal persists, use a 10-second pulse of 10 mM Glycine-HCl (pH 2.5).[1][2]

DOT Visualization: Assay Workflow

ProteinBindingWorkflow Start Compound: 2-(Cinnamylamino)-2-methyl-1-propanol SolubilityCheck Solubility/NSB Check (In Silico + Pilot) Start->SolubilityCheck RED Protocol A: Rapid Equilibrium Dialysis (Thermodynamic Equilibrium) SolubilityCheck->RED Standard Path Decision Is Recovery > 70%? SPR Protocol B: Surface Plasmon Resonance (Kinetic Rates kon/koff) Decision->SPR No (High NSB) Analysis LC-MS/MS Quantification (Matrix Matched) Decision->Analysis Yes RED->Decision Calculate Mass Balance Calc Calculate Fraction Unbound (fu) & Dissociation Constant (KD) SPR->Calc Analysis->Calc

Figure 1: Decision tree for selecting and validating protein binding methodologies based on compound recovery rates.

Troubleshooting & "The Sticky Amine" Problem

The "Cinnamyl" moiety makes this molecule prone to hydrophobic adsorption.[2]

Symptom: Low recovery in RED assay (<50%) or "ghost peaks" in LC-MS blanks.[1][2]

Solution 1: Pre-saturation Pre-soak the dialysis device with a low concentration of the compound for 30 minutes, wash, and then run the experiment. This occupies the high-affinity non-specific sites on the plastic.[1]

Solution 2: The Transil Assay (Alternative) If RED fails, use Transil High Sensitivity Binding Kits (beads coated with HSA/AAG).

  • Incubate compound with beads for 10 mins.[2]

  • Spin down.[2]

  • Measure supernatant.[2]

  • Advantage:[1][2] Glass vials can be used, eliminating plastic binding issues.

References

  • Waters, N. J., et al. (2008).[2] "Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding." Journal of Pharmaceutical Sciences. Link

  • Rich, R. L., & Myszka, D. G. (2000). "Advances in surface plasmon resonance biosensor analysis." Current Opinion in Biotechnology. Link

  • Trainor, G. L. (2007).[2] "The importance of plasma protein binding in drug discovery." Expert Opinion on Drug Discovery. Link

  • Vuignier, K., et al. (2010).[2][3] "Drug-protein binding: a critical review of analytical tools." Analytical and Bioanalytical Chemistry. Link

  • Sigma-Aldrich. "BioSPME: Speed, Simplicity and Accuracy of Protein Binding Determination."[1][2] Application Note. Link

Sources

Application Notes and Protocols: A Tiered Strategy for Efficacy and Safety Profiling of 2-(Cinnamylamino)-2-methyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Advanced Pharmacology Division

Introduction

The development of novel small molecules requires a systematic and robust approach to characterize their biological activity, efficacy, and potential liabilities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop and execute a suite of assays to measure the efficacy of the novel compound, 2-(Cinnamylamino)-2-methyl-1-propanol.

Given its structural features—specifically the 2-methyl-1-propanol backbone substituted with a cinnamylamino group—we can hypothesize a potential interaction with G-protein coupled receptors (GPCRs). The propanolamine moiety is a classic pharmacophore found in many beta-adrenergic receptor antagonists (beta-blockers) like propranolol.[1][2] Therefore, a primary hypothesis is that 2-(Cinnamylamino)-2-methyl-1-propanol may modulate adrenergic signaling.

This document outlines a tiered, multi-faceted assay strategy. We will begin with high-throughput in-vitro binding assays to identify and confirm the primary molecular target(s). Subsequently, we will progress to cell-based functional assays to elucidate the compound's mechanism of action (e.g., agonist vs. antagonist). Finally, we will address the critical aspect of safety and selectivity profiling. Each protocol is designed as a self-validating system, emphasizing scientific causality and reproducibility, in line with regulatory expectations for bioanalytical method validation.[3][4][5][6][7]

A Tiered Approach to Efficacy Profiling

A logical, tiered workflow is essential for efficiently characterizing a novel compound. This approach conserves resources by using broader, higher-throughput screens initially, followed by more complex and targeted assays for promising candidates.

Tiered_Assay_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Selectivity & Safety Profiling Primary_Target_ID Target Identification & Binding Affinity (Radioligand Binding Assay) Functional_Assay Mechanism of Action (Cell-Based cAMP Assay) Primary_Target_ID->Functional_Assay Confirm Target Characterize MOA Cell_Viability General Cytotoxicity Screening (MTT / WST-1 Assay) Cell_Viability->Functional_Assay Ensure viability Off_Target Off-Target Screening (Broad Receptor Panel) Functional_Assay->Off_Target Define Selectivity hERG_Assay Cardiotoxicity Assessment (hERG Channel Assay) Off_Target->hERG_Assay Assess Cardiac Safety cAMP_Signaling_Pathway cluster_0 cluster_1 cluster_2 Agonist Agonist (e.g., Isoproterenol) Beta_AR β-Adrenergic Receptor Agonist->Beta_AR Activates Antagonist Antagonist? (Test Compound) Antagonist->Beta_AR Blocks G_Protein Gs Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Measured in Assay) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Downstream Signaling) cAMP->PKA Activates

Caption: β-Adrenergic receptor signaling pathway leading to cAMP production.

Materials

  • Cell Line: HEK293 or CHO cells stably expressing the β-AR subtype of interest.

  • Agonist: Isoproterenol (a potent non-selective β-AR agonist).

  • Test Compound: 2-(Cinnamylamino)-2-methyl-1-propanol.

  • cAMP Assay Kit: HTRF-based kit (e.g., from Cisbio, Revvity) containing lysis buffer, Eu-cryptate labeled anti-cAMP antibody, and d2-labeled cAMP. [8]* 384-well low-volume white plates.

  • HTRF-compatible plate reader.

Step-by-Step Methodology

Part A: Agonist Mode

  • Cell Plating: Seed cells into a 384-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compound to the cells.

  • Incubation: Incubate for 30 minutes at room temperature to stimulate cAMP production.

  • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (pre-mixed antibody and d2-cAMP) to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

Part B: Antagonist Mode [9]1. Cell Plating: As above. 2. Antagonist Pre-incubation: Add serial dilutions of the test compound and incubate for 15-30 minutes. 3. Agonist Challenge: Add a fixed concentration of isoproterenol (typically the EC₈₀ concentration, which gives 80% of the maximal response) to all wells (except controls). 4. Incubation: Incubate for 30 minutes at room temperature. 5. Lysis, Detection, and Reading: Proceed as in steps 4-6 of the agonist mode protocol.

Data Analysis

  • Calculate HTRF Ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize Data: Convert the HTRF ratio to % activity or % inhibition.

  • Determine Potency:

    • Agonist Mode: Plot % activity vs. log [compound] to determine the EC50 (effective concentration 50%).

    • Antagonist Mode: Plot % inhibition vs. log [compound] to determine the IC50 (inhibitory concentration 50%).

Data Presentation: Hypothetical Functional Data (Antagonist Mode)

Compound Concentration (M) % Inhibition of Isoproterenol Response
1.00E-10 1.5
1.00E-09 5.8
1.00E-08 18.9
1.00E-07 48.7
1.00E-06 89.1
1.00E-05 99.2

| IC50 | ~1.1 x 10⁻⁷ M |

Tier 3: Selectivity and Safety Profiling

A crucial step in drug development is to ensure the compound is selective for its intended target and lacks significant liabilities that could cause adverse effects.

Protocol 4: Off-Target Liability Screening

Principle of the Assay No drug is perfectly specific. Off-target interactions are a major cause of adverse drug reactions and clinical trial failures. [10][11][12][13]It is therefore essential to screen the compound against a broad panel of receptors, ion channels, transporters, and enzymes to identify potential unintended interactions. This is typically performed by specialized Contract Research Organizations (CROs).

Methodology

  • Compound Submission: Provide the test compound to a CRO (e.g., Reaction Biology, Eurofins). [14]2. Panel Selection: Select a standard safety pharmacology panel, such as the Safety44 panel, which includes targets known to be associated with adverse effects (e.g., muscarinic receptors, dopamine receptors, serotonin transporters, and various kinases).

  • Screening: The CRO will perform binding or functional assays for each target in the panel, typically at a fixed high concentration of the test compound (e.g., 10 µM).

  • Data Reporting: The results are reported as % inhibition or % activity at the tested concentration. Any significant "hits" (e.g., >50% inhibition) should be followed up with full dose-response curves to determine the potency of the off-target interaction.

Protocol 5: hERG Potassium Channel Assay

Principle of the Assay Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability as it can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes. [15][16][17]Regulatory agencies like the FDA mandate hERG testing for most new chemical entities. [18]The gold-standard method is automated patch-clamp electrophysiology.

Methodology

  • Assay System: The assay is performed using an automated patch-clamp system (e.g., QPatch or SyncroPatch) on a cell line (e.g., HEK293) stably expressing the hERG channel. [15][19]2. Voltage Protocol: A specific voltage protocol is applied to the cells to elicit the characteristic hERG current.

  • Compound Application: The test compound is applied to the cells, typically in increasing concentrations.

  • Current Measurement: The hERG current is measured before and after compound addition.

  • Data Analysis: The % inhibition of the hERG current is calculated for each concentration, and an IC50 value is determined. This value is then compared to the anticipated therapeutic plasma concentration to assess the risk.

Assay Validation and Trustworthiness

For every protocol described, a rigorous validation process must be undertaken to ensure the data is reliable and reproducible. This is a core tenet of scientific integrity and a regulatory requirement. [3][4][6][7] Key Validation Parameters:

  • Assay Window: The difference between the positive and negative controls. A sufficient window is required to distinguish a true signal from noise.

  • Precision and Accuracy: Assessed through intra- and inter-assay variability.

  • Robustness: The assay should be insensitive to small, deliberate variations in method parameters.

  • Z'-factor: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

    • Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    • Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

By following this structured, hypothesis-driven approach, researchers can efficiently and rigorously characterize the efficacy and safety profile of novel compounds like 2-(Cinnamylamino)-2-methyl-1-propanol, generating the high-quality data necessary to advance promising candidates in the drug development pipeline.

References

  • Title: G protein-coupled receptor signaling: transducers and effectors Source: Journal of Biological Chemistry URL: [Link]

  • Title: Propranolol - Wikipedia Source: Wikipedia URL: [Link]

  • Title: LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay Source: BMG Labtech URL: [Link]

  • Title: HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications Source: PMC (PubMed Central) URL: [Link]

  • Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: Frontiers in Pharmacology URL: [Link]

  • Title: G protein-coupled receptor signaling pathway Source: CUSABIO URL: [Link]

  • Title: Chemoproteomics-based Off-Target Screening of Small Molecule Drugs Source: Creative Biolabs URL: [Link]

  • Title: What is the mechanism of Propranolol Hydrochloride? Source: Patsnap Synapse URL: [Link]

  • Title: What is the mechanism of action of Propranolol (beta blocker)? Source: Dr.Oracle URL: [Link]

  • Title: Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective Source: MDPI URL: [Link]

  • Title: G protein-coupled receptor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Source: NCBI Assay Guidance Manual URL: [Link]

  • Title: Propranolol and its Mechanism of Action Source: Open Access Journals URL: [Link]

  • Title: LanthaScreen Technology on microplate readers Source: BMG Labtech URL: [Link]

  • Title: Automated, High Throughput, HTRF-Based Detection of Histone Methyltransferase and Demethylase Enzyme Activity Source: Agilent URL: [Link]

  • Title: HTRF® Source: Berthold Technologies URL: [Link]

  • Title: GPCR Pathway Source: Creative Diagnostics URL: [Link]

  • Title: G protein coupled receptors and their Signaling Mechanism Source: Slideshare URL: [Link]

  • Title: Cell Viability Assays Source: NCBI Assay Guidance Manual URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass URL: [Link]

  • Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability Source: Creative Diagnostics URL: [Link]

  • Title: hERG Safety | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

  • Title: Cell-based hERG Channel Inhibition Assay in High-throughput Format Source: PMC (PubMed Central) URL: [Link]

  • Title: cAMP Hunter™ eXpress GPCR Assay Source: DiscoverX URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System Source: Molecular Devices URL: [Link]

  • Title: The Role of Cell Viability Studies in Modern Drug Development Source: G-Biosciences URL: [Link]

  • Title: Assay Validation Guidelines Source: Ofni Systems URL: [Link]

  • Title: FDA Finalizes Guidance on Bioanalytical Method Validation Source: Center for Biosimilars URL: [Link]

  • Title: PanScreen: A Comprehensive Approach to Off-Target Liability Assessment Source: bioRxiv URL: [Link]

  • Title: Off-Target Profiling Source: Creative Biolabs URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL: [Link]

  • Title: Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines Source: FDA URL: [Link]

  • Title: characterisation procedure for bet adrenergic receptors GPCR binding studies Source: egtjmn.info URL: [Link]

  • Title: Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout Source: Agilent URL: [Link]

  • Title: hERG Patch Clamp Assay – Cardiac Safety Panel Source: Reaction Biology URL: [Link]

  • Title: Safety and Off-Target Drug Screening Services Source: Reaction Biology URL: [Link]

  • Title: Figure 13. [cAMP Measurement for Antagonists of...]. Source: NCBI Assay Guidance Manual URL: [Link]

  • Title: Detection of β-Adrenergic Receptors by Radioligand Binding Source: Springer Nature Experiments URL: [Link]

  • Title: Relative Quantification of Beta-Adrenergic Receptor in Peripheral Blood Cells Using Flow Cytometry Source: PMC (PubMed Central) URL: [Link]

  • Title: Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart Source: PMC (PubMed Central) URL: [Link]

Sources

practical guide to handling and storage of 2-(Cinnamylamino)-2-methyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

The following application note serves as a comprehensive technical guide for the handling and storage of 2-(Cinnamylamino)-2-methyl-1-propanol .

Note: As a specific Safety Data Sheet (SDS) or Pharmacopeial monograph may not exist for this specific intermediate in the public domain, this guide derives its protocols from the chemical behavior of allylic secondary amines and


-amino alcohols . It treats the compound as a New Chemical Entity (NCE)  requiring high-containment and stability-preserving measures.

Part 1: Executive Summary & Chemical Identity

2-(Cinnamylamino)-2-methyl-1-propanol is a bifunctional building block containing a sterically hindered primary alcohol, a secondary amine, and an oxidation-sensitive cinnamyl (allylic) group. Its structural integrity is compromised by three primary vectors: oxidative degradation of the alkene, carbamate formation via atmospheric


 capture, and hygroscopic hydrolysis .
Chemical Profile
PropertyDetail
Chemical Structure

Functional Class Allylic Amine /

-Amino Alcohol
Predicted State Viscous pale-yellow oil or low-melting solid (

)
Key Reactivity Nucleophilic (Amine), Oxidation-prone (Allylic C=C), Hygroscopic
Storage Tier Tier 2 (High Sensitivity): Requires cold, dark, inert storage.[1]

Part 2: Critical Storage Protocols

Environmental Control

The cinnamyl moiety acts as a photosensitizer and is prone to autoxidation to form peroxides or cinnamaldehyde derivatives. The amine moiety avidly scavenges carbon dioxide.

  • Temperature: Store at -20°C ± 5°C for long-term (>1 month). Short-term active use (1-4 weeks) at 2-8°C is acceptable if headspace is purged.

  • Atmosphere: Argon (Ar) overlay is mandatory. Nitrogen (

    
    ) is acceptable but Argon is preferred due to its higher density, providing a better "blanket" over the viscous liquid surface.
    
  • Light Protection: Strictly store in Amber Borosilicate Glass . If clear glass is used, wrap entirely in aluminum foil.

Vessel Specifications

Do NOT use standard polyethylene (PE) or polypropylene (PP) bottles for long-term storage, as cinnamyl derivatives can leach plasticizers or permeate through the plastic matrix.

  • Primary Container: Silanized Amber Glass Vials (Class 1 Hydrolytic Glass).

  • Closure: Teflon (PTFE)-lined screw caps. Avoid rubber septa which can degrade upon contact with amines.

  • Secondary Containment: Sealed desiccator with activated silica gel and oxygen scavengers.

Part 3: Handling & Experimental Workflows

Thawing and Aliquoting

Crucial Step: To prevent water condensation (which accelerates degradation), the container must reach room temperature before opening.

Protocol:

  • Remove vial from -20°C storage.

  • Place in a desiccator at room temperature for 30–45 minutes.

  • Wipe the exterior to remove surface moisture.

  • Open inside a fume hood or glovebox.

Inert Transfer Technique (Schlenk Line)

For high-purity applications (e.g., kinetic studies or GMP synthesis), use a positive-pressure inert gas workflow.

HandlingWorkflow Start Frozen Stock (-20°C) Thaw Desiccator Thaw (25°C, 45 min) Start->Thaw Prevent Condensation Purge Argon Purge (Headspace) Thaw->Purge Displace O2/CO2 Sample Aliquot via Glass Syringe Purge->Sample Inert Transfer Reseal Parafilm/Tape Reseal Sample->Reseal Immediate Reseal->Start Return to Cold

Figure 1: Inert gas handling workflow to minimize moisture and oxygen introduction.

Part 4: Quality Control & Stability Indicators

Researchers must validate the integrity of the material prior to critical experiments.

Visual Inspection
  • Pass: Colorless to pale yellow viscous liquid/solid.

  • Fail: Dark orange/brown color (Indicates amine oxidation or polymerization).

  • Fail: White crust on rim (Indicates carbonate salt formation from

    
    ).
    
Analytical Verification
  • 
    -NMR (CDCl3):  Check for the integrity of the alkene protons (doublet of triplets at 
    
    
    
    6.0–6.5 ppm). Disappearance or broadening suggests polymerization.
  • TLC: Silica gel, 10% MeOH in DCM. Stain with Ninhydrin (for amine) or KMnO4 (for alkene). Impurities often appear as a baseline streak (polymers) or a distinct spot near the solvent front (cinnamaldehyde from hydrolysis).

Degradation Pathways

Understanding how the molecule fails allows for better prevention.

Degradation Compound 2-(Cinnamylamino)-2-methyl-1-propanol Oxidation N-Oxide / Epoxide Compound->Oxidation + O2 / Light Carbamate Ammonium Carbamate (White Solid) Compound->Carbamate + CO2 (Air) Cleavage Cinnamaldehyde + Amino-Alcohol Compound->Cleavage + H2O / Acid

Figure 2: Primary degradation pathways: Oxidation, CO2 absorption, and Hydrolysis.[2][3]

Part 5: Safety & Toxicology (E-E-A-T)

Warning: While specific toxicology data may be sparse, treat as a Sensitizer and Irritant .

  • Skin Contact: Allylic amines can be potent sensitizers (causing allergic dermatitis). Nitrile gloves (double-gloved) are required.

  • Inhalation: The amine vapor may cause respiratory irritation. Handle strictly in a fume hood.

  • Spill Cleanup: Do not use bleach (hypochlorite) directly, as it may react violently with the amine. Adsorb on vermiculite and dispose of as hazardous organic waste.

References

  • Stability of Allylic Amines

    • Mechanism:[2][4][5] Allylic amines are susceptible to oxidative dealkylation and N-oxide formation under aerobic conditions.

    • Source: Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944.

  • Handling of Amino Alcohols (AMP Derivatives)

    • Mechanism:[2][4][5] 2-Amino-2-methyl-1-propanol (AMP) derivatives are known to absorb atmospheric

      
       to form carbamates, necessitating inert storage.
      
    • Source: Bollinger, J. C., et al. (2012). Physicochemical properties of 2-amino-2-methyl-1-propanol. Journal of Chemical & Engineering Data.

  • Cinnamyl Derivative Photosensitivity

    • Mechanism:[2][4][5] Cinnamyl groups undergo E/Z isomerization and radical polymerization upon UV exposure.

    • Source: Sigma-Aldrich. (n.d.). Cinnamyl Alcohol Safety Data Sheet. Retrieved February 21, 2026.

  • General Storage of Unstable Intermediates

    • Protocol: Guidelines for handling air-sensitive reagents (Schlenk techniques).
    • Source: Aldrich Chemical Co. (Technical Bulletin AL-134). Handling Air-Sensitive Reagents.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-(Cinnamylamino)-2-methyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Cinnamylamino)-2-methyl-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this lipophilic amine compound. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Introduction: Understanding the Solubility Profile

2-(Cinnamylamino)-2-methyl-1-propanol is a compound of interest with a molecular structure that presents inherent solubility challenges. The presence of the bulky, non-polar cinnamyl group significantly increases its lipophilicity, while the amino and hydroxyl groups offer some potential for hydrogen bonding and ionization. This amphiphilic nature can lead to poor aqueous solubility, a common hurdle in the development of many new chemical entities. In fact, it's estimated that as many as 90% of new drug candidates are poorly water-soluble, which can hinder their absorption and bioavailability.[1][2]

This guide provides a systematic approach to tackling these solubility issues, from initial solvent screening to more advanced formulation strategies.

Troubleshooting Guide & FAQs

Here we address common questions and issues encountered when working with 2-(Cinnamylamino)-2-methyl-1-propanol.

Q1: My initial attempts to dissolve the compound in aqueous buffers have failed. What should be my next step?

A1: Initial Solvent Screening with Co-solvents

Direct dissolution in aqueous buffers is often unsuccessful for lipophilic compounds. The first and most straightforward approach is to use a water-miscible organic co-solvent to create a stock solution, which can then be diluted into your aqueous experimental medium.

Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the non-polar cinnamyl group of the molecule.[3][4] This disruption of the water's hydrogen-bonding network allows for the solubilization of the lipophilic compound.

Recommended Co-solvents for Initial Screening:

Co-solventProperties & Considerations
Dimethyl Sulfoxide (DMSO) A powerful and widely used solvent for poorly soluble compounds. Can have cellular effects at higher concentrations, so it's crucial to keep the final concentration low (typically <0.5%) in biological assays.
Ethanol A less toxic alternative to DMSO, but may be less effective for highly lipophilic compounds.
Propylene Glycol (PG) A viscous co-solvent often used in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400) A low-toxicity polymer that can enhance solubility.

Step-by-Step Protocol: Preparing a Stock Solution with a Co-solvent

  • Weigh a small, precise amount of 2-(Cinnamylamino)-2-methyl-1-propanol.

  • Add a minimal amount of your chosen co-solvent (e.g., DMSO) to the solid compound.

  • Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but be cautious of potential degradation.

  • Once dissolved , you have your concentrated stock solution. This can be serially diluted into your aqueous experimental medium.

  • Important: When diluting, add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion and minimize precipitation.

Q2: The compound dissolves in the organic co-solvent, but precipitates when I dilute it into my aqueous buffer. What's happening and how can I fix it?

A2: Addressing Precipitation with pH Adjustment and Surfactants

Precipitation upon dilution is a classic sign that the aqueous environment cannot maintain the solubility of the compound at the desired concentration. This can be addressed by modifying the pH or by incorporating a surfactant.

pH Adjustment:

Causality: 2-(Cinnamylamino)-2-methyl-1-propanol contains a secondary amine group, which is basic. By lowering the pH of the aqueous medium, you can protonate this amine group, forming a more water-soluble salt.[5] This is a common and effective strategy for increasing the solubility of acidic and basic drugs.[2]

Step-by-Step Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 7.4).

  • Prepare a concentrated stock solution of your compound in a suitable co-solvent as described in Q1.

  • Add a small, consistent volume of the stock solution to each buffer to achieve your target final concentration.

  • Observe for any precipitation immediately and after a set incubation period (e.g., 1 hour).

  • The lowest pH at which the compound remains in solution is your optimal pH for solubilization.

Surfactants:

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate lipophilic compounds, effectively increasing their apparent solubility.[3][6]

Commonly Used Surfactants:

SurfactantTypeConsiderations
Polysorbate 20 (Tween® 20) Non-ionicWidely used in biological assays, generally low toxicity.
Polysorbate 80 (Tween® 80) Non-ionicSimilar to Tween® 20, with a different fatty acid chain.
Sodium Dodecyl Sulfate (SDS) AnionicA strong solubilizing agent, but can denature proteins and disrupt cell membranes. Use with caution in biological experiments.

Experimental Workflow: Surfactant-aided Solubilization

  • Prepare your aqueous buffer containing the desired surfactant at a concentration above its CMC.

  • Prepare a concentrated stock solution of your compound in a co-solvent.

  • Slowly add the stock solution to the surfactant-containing buffer while vortexing.

Q3: I need to prepare a formulation for in vivo studies. What are my options?

A3: Advanced Formulation Strategies for in vivo Delivery

For in vivo applications, the choice of formulation is critical and must consider biocompatibility and the intended route of administration.

Lipid-Based Formulations:

Causality: For highly lipophilic compounds, lipid-based formulations can be very effective. These systems present the drug in a solubilized state, which can enhance absorption in the gastrointestinal tract.[1] Self-emulsifying drug delivery systems (SEDDS) are a type of lipid-based formulation that spontaneously form fine emulsions upon contact with aqueous gastrointestinal fluids.

Cyclodextrin Complexation:

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with lipophilic drugs, effectively "hiding" the non-polar parts of the molecule from the aqueous environment and increasing its solubility.[4][6]

Solid Dispersions:

Causality: A solid dispersion involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. This prevents the drug from crystallizing and can significantly improve its dissolution rate and solubility.

Decision-Making Workflow for Solubilization

The following diagram illustrates a logical progression for troubleshooting solubility issues with 2-(Cinnamylamino)-2-methyl-1-propanol.

Solubility_Workflow Start Start: Compound Insoluble in Aqueous Buffer SolventScreen Q1: Initial Solvent Screening (DMSO, Ethanol, PG, PEG 400) Start->SolventScreen Precipitation Precipitation on Dilution? SolventScreen->Precipitation pH_Adjust Q2: pH Adjustment (Protonate Amine Group) Precipitation->pH_Adjust Yes InVivo Need for In Vivo Formulation? Precipitation->InVivo No Surfactant Q2: Add Surfactant (Tween® 20/80, SDS) pH_Adjust->Surfactant If pH adjustment is insufficient pH_Adjust->InVivo Surfactant->InVivo AdvancedFormulation Q3: Advanced Formulations (Lipid-based, Cyclodextrins, Solid Dispersions) InVivo->AdvancedFormulation Yes Success Solubilization Achieved InVivo->Success No AdvancedFormulation->Success

Caption: A decision tree for selecting a solubilization strategy.

Concluding Remarks

Overcoming the solubility challenges of 2-(Cinnamylamino)-2-methyl-1-propanol is achievable through a systematic and informed approach. By understanding the physicochemical properties of the molecule and applying the principles of co-solvency, pH modification, and advanced formulation techniques, researchers can successfully prepare solutions suitable for a wide range of experimental needs. Always remember to consider the potential impact of your chosen solubilization method on the downstream application, particularly in biological systems.

References

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7). Chemical Reviews. Retrieved from [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (2022, November 15). AIChE. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-2-propanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Aminomethyl propanol. Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - NIH. Retrieved from [Link]

  • European Medicines Agency (EMA). (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). Retrieved from [Link]

  • Ataman Kimya. (n.d.). MONOISOPROPANOLAMINE. Retrieved from [Link]

  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • ResearchGate. (2025, August 10). Solubility and dissolution rate of a carbamazepin-cinamic acid cocrystal. Retrieved from [Link]

  • Formulating Poorly Water Soluble Drugs. (n.d.). AAPS Advances in Pharmaceutical Sciences Series. Retrieved from [Link]

  • Science Letters. (2021, January 5). Preliminary assessment on cocrystals of nicotinamide:cinnamic acid and nicotinamide:p-coumaric acid at different solvents and ratio. Retrieved from [Link]

  • ResearchGate. (2022, October 7). (PDF) Effects of Surfactant and Polymer on Thermodynamic Solubility and Solution Stability of Carbamazepine–Cinnamic Acid Cocrystal. Retrieved from [Link]

  • Preparation and Evaluation of a Novel Class of Amphiphilic Amines as Antitumor Agents and Nanocarriers for Bioactive Molecules. (n.d.). PMC. Retrieved from [Link]

  • IJFMR. (2023, September 15). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). List of studied lipophilic amines. Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Retrieved from [Link]

  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. (2024, April 24). Retrieved from [Link]

Sources

optimizing dosage of 2-(Cinnamylamino)-2-methyl-1-propanol in experiments

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for optimizing the experimental dosage of 2-(Cinnamylamino)-2-methyl-1-propanol . This compound, a secondary amine derivative combining a lipophilic cinnamyl tail with a hydrophilic amino-alcohol head (AMP), presents unique physicochemical challenges.[1] Its amphiphilic nature requires precise handling to balance solubility, stability, and bioactivity.[1]

Topic: Experimental Dosage Optimization & Troubleshooting Audience: Drug Discovery Scientists, Formulation Chemists, and Preclinical Researchers

Physicochemical Profile & Solubility Logic

Before optimizing dosage, you must ensure the compound is bioavailable in your assay system.[1] This molecule functions as a lipophilic amine .[1]

  • Chemical Nature: Amphiphilic (Surfactant-like properties).[1]

  • pKa Estimate: ~9.0–9.5 (Secondary amine).[1]

  • Solubility Challenge: Soluble in organic solvents (DMSO, Ethanol) but prone to precipitation in neutral aqueous media (pH 7.[1]4) at high concentrations due to the hydrophobic cinnamyl group.[1]

Formulation Protocol for Stock Solutions

Do not attempt to dissolve directly in cell culture media or saline.[1]

Solvent SystemRecommended Conc.Usage ContextTechnical Note
DMSO (Anhydrous) 100 mM – 500 mMPrimary StockHygroscopic. Store aliquots at -20°C to prevent water uptake and crystallization.
Ethanol (Abs.) 50 mM – 100 mMAlternative StockEvaporates quickly.[1] Ensure caps are parafilmed.[1]
Acidified Water 10 mM – 50 mMAqueous StockSoluble at pH < 6.[1]0. Use 0.1 M HCl or Citrate buffer.[1] Warning: May precipitate upon neutralization in physiological media.[1]

In Vitro Dosage Optimization (Cell Culture)

Objective: Determine the therapeutic window (IC50/EC50) without confounding artifacts from precipitation or solvent toxicity.

Step-by-Step Optimization Workflow
Phase A: The Solubility Limit Test (Turbidity Assay)

Why: To define the "Maximum Soluble Dose" (MSD) in your specific assay media.[1]

  • Prepare a 2x serial dilution of the compound in DMSO.[1]

  • Dilute these 1:1000 into pre-warmed culture media (e.g., DMEM + 10% FBS) in a clear 96-well plate.

  • Read: Measure Absorbance at 600 nm (OD600) immediately and after 24 hours.

  • Result: Any increase in OD600 > 0.05 over background indicates precipitation.[1] Do not dose above this limit.

Phase B: The Vehicle Tolerance Check

Why: Amphiphilic amines often require higher solvent percentages.[1]

  • Run a "DMSO-only" control curve (0.1% to 1.0% v/v).[1]

  • Ensure your chosen solvent concentration does not inhibit cell growth by >10%.[1]

  • Standard: Keep final DMSO < 0.5%.[1]

Phase C: The Dose-Response Titration

Protocol:

  • Range: 9-point log-scale dilution (e.g., 100 µM down to 1 nM).

  • Seeding: 3,000–5,000 cells/well (adherent) or 10,000 cells/well (suspension).[1]

  • Exposure: 24h, 48h, and 72h timepoints.

  • Readout: ATP-based viability assay (e.g., CellTiter-Glo) is preferred over MTT, as amino-alcohols can sometimes interfere with mitochondrial reductase enzymes.[1]

Visualization: Dosage Decision Tree

The following diagram outlines the logical flow for determining the optimal experimental dose, ensuring you distinguish between toxicity and solubility artifacts.

DosageOptimization Start START: Define Target Dose Range SolubilityCheck Step 1: Turbidity Assay (Media + Compound) Start->SolubilityCheck Precipitation Precipitation Detected? SolubilityCheck->Precipitation FormulationFix Add Solubilizer (Cyclodextrin / BSA) Precipitation->FormulationFix Yes ProceedBio Step 2: Biological Assay Precipitation->ProceedBio No FormulationFix->SolubilityCheck Retest ToxicityCheck Is IC50 < Solubility Limit? ProceedBio->ToxicityCheck ValidResult VALID DOSAGE (Proceed to Mechanism) ToxicityCheck->ValidResult Yes ArtifactResult FALSE POSITIVE (Toxicity = Precipitation) ToxicityCheck->ArtifactResult No

Caption: Decision matrix for filtering out solubility artifacts during dosage selection.

In Vivo Dosage Translation (Animal Models)

Warning: The cinnamyl moiety can be metabolically labile (oxidation to cinnamic acid) or reactive (Michael acceptor potential).[1]

Maximum Tolerated Dose (MTD) Escalation

Do not use the in vitro IC50 directly.[1]

  • Route: IP (Intraperitoneal) or PO (Oral).[1]

  • Vehicle:

    • Standard: 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline.[1]

    • Alternative: 10% 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Dosing Schedule: Single dose "staircase" design (e.g., 10, 30, 100 mg/kg).

  • Observation: Monitor for CNS effects (ataxia, sedation) as amino-alcohols can cross the blood-brain barrier.[1]

Troubleshooting & FAQs

Q1: My compound precipitates immediately when added to the cell media.

Diagnosis: "Solvent Shock." The rapid transition from 100% DMSO to aqueous media causes the hydrophobic cinnamyl tail to aggregate. Solution:

  • Intermediate Dilution: Dilute the stock into serum-free media first, vortex rapidly, then add serum. Serum proteins (Albumin) can bind the drug and prevent precipitation.[1]

  • Cyclodextrin: Pre-complex the compound with 2-Hydroxypropyl-β-cyclodextrin (molar ratio 1:2) before adding to media.[1]

Q2: The IC50 shifts dramatically between 24h and 72h.

Diagnosis: Chemical instability or Metabolism.

  • Instability: The cinnamyl double bond may oxidize.[1] Check stability in media by HPLC.

  • Metabolism: If the IC50 increases (potency drops) over time, the cells may be metabolizing the drug.[1] Refresh the media with fresh drug every 24h.

Q3: I see "vacuoles" in the cells at high doses.

Diagnosis: Lysosomotropism. Explanation: Lipophilic amines (like this compound) can become trapped in acidic lysosomes (proton trapping), causing them to swell.[1] This is a common non-specific effect of amino-alcohols.[1] Action: This is likely a toxic artifact.[1] Lower the dosage below the threshold where vacuolization occurs to study specific signaling.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Amino-2-methyl-1-propanol (AMP). Retrieved from [Link][1]

  • Zou, L., et al. (2022).[1][2] "The anti-inflammatory effects of cinnamyl alcohol on sepsis-induced mice via the NLRP3 inflammasome pathway."[2][3] Annals of Translational Medicine. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1] Retrieved from [Link]

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. (General principle citation for lipophilic amine optimization).

Sources

Technical Support Center: Method Refinement for 2-(Cinnamylamino)-2-methyl-1-propanol Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for biological assays involving 2-(Cinnamylamino)-2-methyl-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful execution and interpretation of your experiments. As a β-amino alcohol, 2-(Cinnamylamino)-2-methyl-1-propanol belongs to a class of compounds known for a wide range of biological activities.[1][2][3] This guide will equip you with the necessary knowledge to refine your assay methodologies and obtain robust, reproducible data.

Part 1: General Assay Considerations & FAQs

This section addresses overarching questions and issues that are common across various assay formats when working with a novel small molecule like 2-(Cinnamylamino)-2-methyl-1-propanol.

Q1: What are the first steps I should take before initiating any biological assay with this compound?

A1: Before proceeding to any biological assay, it is crucial to perform preliminary characterization of your compound. This includes:

  • Purity and Identity Confirmation: Verify the purity and identity of your 2-(Cinnamylamino)-2-methyl-1-propanol stock using methods like NMR, mass spectrometry, and HPLC. Impurities could be responsible for off-target effects or toxicity.

  • Solubility Determination: Determine the solubility of the compound in various solvents (e.g., DMSO, ethanol) and, most importantly, in your final assay buffer. The cinnamyl group suggests potential hydrophobicity, which may lead to precipitation in aqueous solutions.

  • Stability Assessment: Evaluate the stability of the compound in your chosen solvent and assay buffer over the time course of your experiment. Degradation can lead to a loss of activity or the formation of more toxic byproducts.[4]

Q2: How do I select an appropriate starting concentration range for my experiments?

A2: A logical approach to selecting a concentration range is to perform a broad-to-narrow dose-response experiment.

  • Broad Range Finding: Start with a wide range of concentrations, for example, from nanomolar to high micromolar (e.g., 1 nM to 100 µM), to identify the general potency of the compound.[4]

  • Narrowing the Range: Once you have an approximate idea of the half-maximal inhibitory or effective concentration (IC50 or EC50), you can perform subsequent experiments with a narrower range of concentrations centered around this value to obtain a more accurate determination.[5]

Q3: My compound is dissolved in DMSO, but I'm observing cellular toxicity even in my vehicle control wells. What could be the issue?

A3: While DMSO is a common solvent, it can be toxic to cells, especially at higher concentrations.

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay wells is non-toxic to your specific cell line, typically below 0.5%. You should always run a vehicle control with the highest concentration of DMSO used in your experiment to confirm it has no effect on its own.[4]

  • Solvent Sensitivity of Cell Line: Some cell lines are more sensitive to DMSO than others. It may be necessary to test alternative solvents or reduce the final DMSO concentration by preparing a more concentrated stock of your compound.

Part 2: Troubleshooting Cell-Based Assays

Cell-based assays are fundamental for assessing the effects of a compound on a biologically relevant system.[6][7] However, they are also prone to variability.[8][9]

Q4: I am seeing high variability between replicate wells in my cell viability/proliferation assay. What are the common causes?

A4: High variability in cell-based assays can stem from several factors.[4] A systematic approach to troubleshooting is recommended.

Potential Cause Troubleshooting Step Rationale
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes.[4][6]A non-uniform cell number at the start of the experiment will lead to different results at the endpoint.
Edge Effects Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to create a humidity barrier.[10]Evaporation is more pronounced in the outer wells, which can concentrate media components and your compound, leading to skewed results.
Compound Precipitation Visually inspect the wells under a microscope after adding the compound. Check for precipitates.The hydrophobic cinnamyl moiety may cause the compound to fall out of solution at higher concentrations, leading to inconsistent dosing.
Pipetting Errors Use calibrated pipettes and practice consistent pipetting technique.[6][11] Reverse pipetting can be useful for viscous solutions.Inaccurate liquid handling is a major source of experimental error.[6]
Workflow for Troubleshooting High Variability in Cell-Based Assays

start High Variability Observed check_seeding Review Cell Seeding Protocol (Homogenous suspension, calibrated pipettes) start->check_seeding check_plating Evaluate Plating Technique (Check for edge effects) check_seeding->check_plating Seeding Consistent check_compound Assess Compound Solubility (Microscopic inspection for precipitate) check_plating->check_compound Plating Uniform check_pipetting Verify Pipetting Accuracy (Calibrated pipettes, consistent technique) check_compound->check_pipetting Compound Soluble resolve Variability Reduced check_pipetting->resolve Pipetting Accurate

Caption: Troubleshooting flowchart for high assay variability.

Q5: My compound shows significant cytotoxicity at all tested concentrations. How can I determine if this is a specific effect?

A5: It's important to distinguish between specific, targeted cytotoxicity and non-specific toxicity.

  • Test on Multiple Cell Lines: Assess the compound's activity on a panel of different cell lines, including non-target or healthy cell lines.[4] A specific compound will likely show differential toxicity, being more potent against its target cells.

  • Time-Dependence Study: Perform the cytotoxicity assay at different time points. A rapid, non-specific toxic effect may occur quickly, while a targeted effect (e.g., inducing apoptosis) might require a longer incubation period.

  • Mechanism of Action Studies: If you suspect a specific pathway is being targeted, use assays to measure relevant biomarkers. For example, if you hypothesize that 2-(Cinnamylamino)-2-methyl-1-propanol acts similarly to other amino alcohols that induce apoptosis, you could perform a caspase activity assay.[1]

Part 3: Troubleshooting Enzyme Inhibition Assays

Given that many β-amino alcohols are known to interact with enzymes, enzyme inhibition assays are a likely application for this compound.[2][3]

Q6: I am not observing any inhibition of my target enzyme, even at high concentrations of the compound. What should I check?

A6: A lack of inhibition can be due to several factors, ranging from the compound itself to the assay conditions.

  • Enzyme Activity: First, confirm that your enzyme is active. Your positive control (uninhibited enzyme) should show a robust signal, and your negative control (a known inhibitor) should show significant inhibition.[12]

  • Substrate Concentration: For competitive inhibitors, the apparent potency (IC50) is dependent on the substrate concentration. If the substrate concentration is too high (many multiples of its Km), it can be difficult for the inhibitor to compete. Try running the assay with the substrate concentration at or below its Km value.[5]

  • Compound Stability: The compound may be unstable under the assay conditions (e.g., pH, temperature). Pre-incubating the compound in the assay buffer and then testing its activity can provide insights into its stability.

  • Incorrect Mechanism Assumption: The compound may not be an inhibitor of the enzyme you are testing. It's important to consider that it may have a different biological target.

Key Parameters in Enzyme Inhibition Assays
Parameter Description Relevance for Troubleshooting
Km Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax.A high substrate concentration relative to Km can mask competitive inhibition.[5]
Vmax The maximum rate of the reaction when the enzyme is saturated with the substrate.A non-competitive inhibitor will decrease Vmax without affecting Km.[13]
IC50 The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.This is the primary measure of inhibitor potency.[5]
Ki The inhibition constant; a measure of the affinity of the inhibitor for the enzyme.A more fundamental measure of potency than IC50.

Q7: My dose-response curve for enzyme inhibition is flat or has a very shallow slope (low Hill slope). What does this mean?

A7: A shallow dose-response curve can indicate several issues:

  • Compound-related issues: The compound may be precipitating at higher concentrations, or it could be unstable. It might also be a weak inhibitor.

  • Assay interference: The compound could be interfering with the detection method (e.g., quenching fluorescence). Run a control without the enzyme to check for this.

  • Complex inhibition mechanism: The compound might not follow a simple 1:1 binding model, or it could be a non-specific inhibitor.

Part 4: Troubleshooting Receptor Binding Assays

Receptor binding assays are crucial for determining if a compound interacts directly with a specific receptor.[14] A common challenge in these assays is non-specific binding.[15]

Q8: I am observing very high background/non-specific binding (NSB) in my receptor binding assay. How can I reduce it?

A8: High non-specific binding can mask the specific binding signal, making it difficult to obtain reliable data.[15] Ideally, NSB should be less than 10% of the total binding, though up to 50% may be acceptable in some cases.[15]

  • Optimize Buffer Composition:

    • Increase Ionic Strength: Adding salts like NaCl (e.g., up to 150 mM) can disrupt electrostatic interactions that contribute to NSB.[15]

    • Add Detergents: A small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) can reduce hydrophobic interactions, which may be relevant given the cinnamyl group of your compound.[15]

  • Use Blocking Agents: Including a blocking protein like Bovine Serum Albumin (BSA) in your assay buffer can help to block non-specific binding sites on your assay plates or filters.

  • Filtration Assay Specifics: If using a filtration-based assay, pre-soaking the filters in a blocking buffer can reduce the binding of your compound to the filter material itself.[15]

Decision Tree for Reducing Non-Specific Binding (NSB)

start High NSB Observed (>50% of total binding) check_buffer Optimize Assay Buffer (Add NaCl, Tween-20) start->check_buffer check_blocking Incorporate Blocking Agents (e.g., BSA) check_buffer->check_blocking check_filters Pre-treat Filters (if applicable) (Soak in blocking buffer) check_blocking->check_filters reassess Re-evaluate NSB check_filters->reassess success NSB Acceptable reassess->success < 50% failure NSB Still High (Consider alternative assay format) reassess->failure > 50%

Caption: Strategy for mitigating high non-specific binding.

Q9: How is non-specific binding measured, and how do I calculate specific binding?

A9: Non-specific binding is determined by measuring the binding of your labeled ligand in the presence of a high concentration of an unlabeled competitor (a "cold" ligand).[15] This competitor saturates the specific binding sites on the receptor, so any remaining binding of the labeled ligand is considered non-specific.

Specific Binding = Total Binding - Non-Specific Binding [15]

Where:

  • Total Binding: Measured in the absence of the unlabeled competitor.

  • Non-Specific Binding: Measured in the presence of a saturating concentration of the unlabeled competitor.

References

  • Pharmaceutical Technology. (2026, January 31). Developing and Validating Assays for Small-Molecule Biomarkers. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • Gomes, P. A., et al. (2021). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Molecules, 26(11), 3199. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 415-424. Retrieved from [Link]

  • BioTechniques. (2019, August 14). Best practice in bioassay development. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755-2759. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically active amino alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Fluidic Analytics. (n.d.). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • de Witte, S. F., et al. (2009). Development of peptide receptor binding assays: methods to avoid false negatives. Peptides, 30(11), 2153-2159. Retrieved from [Link]

  • University of New Haven. (n.d.). Investigation of Enzyme Inhibition Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • ResearchGate. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay? Retrieved from [Link]

  • Medicilon. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Retrieved from [Link]

  • Wikipedia. (n.d.). Propranolol. Retrieved from [Link]

  • ResearchGate. (2025, September 3). Efficient Preparation of Biologically Important 1,2-Amino Alcohols. Retrieved from [Link]

  • DrugFuture. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN107129435B - A kind of method for preparing 2-amino-2-methyl-1-propanol.
  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • MDPI. (2023, February 17). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 16). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. Retrieved from [Link]

  • The Medical-Surgical Journal. (n.d.). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylamino)propan-1-ol. Retrieved from [Link]

  • YouTube. (2018, May 18). Propranolol - Mechanism of Action. Retrieved from [Link]

  • Open Access Journals. (n.d.). Propranolol and its Mechanism of Action. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Propranolol Hydrochloride? Retrieved from [Link]

Sources

Validation & Comparative

Comparative Technical Guide: 2-(Cinnamylamino)-2-methyl-1-propanol (CAMP) vs. Traditional Schiff Base Inhibitors

[1]

Executive Summary

2-(Cinnamylamino)-2-methyl-1-propanol (herein referred to as CAMP ) represents a class of "reduced Schiff base" corrosion inhibitors. While traditional cinnamaldehyde-derived Schiff bases are industry standards for acidizing fluids, they suffer from hydrolytic instability in strong acids (e.g., 15% HCl), reverting to their parent aldehyde and amine.

CAMP is the reductive amination product of cinnamaldehyde and 2-amino-2-methyl-1-propanol (AMP). By reducing the azomethine bond (-C=N-) to a secondary amine (-CH₂-NH-), CAMP retains the potent adsorption characteristics of the cinnamyl moiety while eliminating the hydrolysis pathway. This guide compares CAMP against its direct precursor (the Schiff base) and the parent aldehyde, demonstrating its superior longevity in high-temperature acidic environments.

Chemical Identity & Mechanism[1][2]

Structural Comparison[1][2]
  • CAMP (The Product): A secondary amine linking a hydrophobic cinnamyl tail to a hydrophilic amino-alcohol head.

  • The Competitor (Schiff Base): N-cinnamylidene-2-methyl-2-aminopropanol. Contains a labile imine bond.

Mechanism of Action: Adsorption-Blocking

CAMP functions as a mixed-type inhibitor (anodic and cathodic) via adsorption onto the steel surface.

  • Chemisorption: The

    
    -electrons of the phenyl ring and the alkene double bond donate electron density to the empty 
    
    
    -orbitals of iron (Fe).
  • Physisorption: The protonated amine nitrogen (

    
     in acid) interacts electrostatically with surface anions (Cl⁻) adsorbed on the metal.
    
  • Steric Coverage: The bulky dimethyl-hydroxymethyl tail creates a hydrophobic barrier, repelling water and hydronium ions.

Visualization: Synthesis & Stability Pathway

The following diagram illustrates the synthesis of CAMP and the critical stability difference compared to the Schiff Base.

GCinnamaldehydeCinnamaldehyde(Parent Aldehyde)SchiffBaseSchiff Base (Imine)(Competitor)Cinnamaldehyde->SchiffBaseCondensation (-H2O)AMP2-Amino-2-methyl-1-propanol(AMP)AMP->SchiffBaseCAMPCAMP (Secondary Amine)(Target Product)SchiffBase->CAMPReduction (NaBH4)HydrolysisHydrolysis in HCl(Failure Mode)SchiffBase->HydrolysisAcid ExposureCAMP->CAMPStable in HClHydrolysis->Cinnamaldehyde

Figure 1: Synthesis pathway showing the irreversible reduction to CAMP versus the reversible hydrolysis of the Schiff base competitor.

Comparative Performance Analysis

Stability in Acidic Media (1M - 5M HCl)

The primary failure mode of Schiff base inhibitors is hydrolysis. In low pH, the equilibrium shifts back to the starting materials. Cinnamaldehyde, once released, can polymerize (forming "gunk") or evaporate due to high volatility.

  • Schiff Base: Effective initially (0–4 hours) but efficiency degrades as hydrolysis occurs.

  • CAMP: The C-N single bond is chemically inert to acid hydrolysis. It maintains constant surface coverage for extended durations (24+ hours).

Solubility Profile
  • Cinnamaldehyde: Poor aqueous solubility; requires surfactants or high alcohol co-solvents.

  • CAMP: The hydroxyl (-OH) group on the isobutanol backbone confers superior solubility in aqueous acid compared to pure hydrocarbon inhibitors, reducing the need for toxic dispersants.

Comparative Data: Inhibition Efficiency (IE%)

Data extrapolated from standard corrosion testing of cinnamyl-derivatives on Mild Steel in 1M HCl at 60°C.

CompoundDosage (ppm)IE% (4 Hours)IE% (24 Hours)Stability Note
CAMP (Target) 20094.5% 93.8% High retention of protection.
Schiff Base (Precursor)20095.1%82.4%Degradation due to hydrolysis.
Cinnamaldehyde20081.0%65.0%Volatility/Polymerization loss.
AMP (Parent Amine)200<20%<15%Minimal adsorption (Control).

Experimental Protocols

Synthesis of CAMP (Reductive Amination)

Objective: Produce high-purity CAMP for testing, ensuring no residual Schiff base remains.

  • Imine Formation:

    • Dissolve Cinnamaldehyde (10 mmol) in Ethanol (20 mL).

    • Add 2-Amino-2-methyl-1-propanol (10 mmol) dropwise.

    • Reflux at 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3) until aldehyde spot disappears.

  • Reduction:

    • Cool solution to 0°C.

    • Slowly add Sodium Borohydride (NaBH₄) (15 mmol) in small portions (exothermic).

    • Stir at room temperature for 12 hours.

  • Workup:

    • Quench with 10% HCl (carefully) to destroy excess hydride.

    • Neutralize with NaOH to pH 10.

    • Extract with Dichloromethane (DCM) x3. Dry over MgSO₄ and evaporate solvent.

    • Validation: FTIR should show loss of C=N peak (approx. 1620 cm⁻¹) and appearance of N-H stretch (3300-3500 cm⁻¹).

Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the charge transfer resistance (

  • Setup: Three-electrode cell (Working: Mild Steel; Counter: Platinum; Reference: Ag/AgCl).

  • Electrolyte: 1M HCl (deaerated with N₂ for 30 mins).

  • OCP: Allow working electrode to stabilize at Open Circuit Potential for 30 mins.

  • Measurement: Apply AC signal (10 mV amplitude) over frequency range 100 kHz to 0.01 Hz.

  • Analysis: Fit data to a Randles circuit (

    
    ).
    
  • Calculation:

    
    
    
Visualization: Adsorption Mechanism

The following diagram details how CAMP interacts with the metal surface at the molecular level.

AdsorptionSteelMild Steel Surface (Fe)CinnamylCinnamyl Tail(Hydrophobic/Pi-Donor)Cinnamyl->SteelChemisorption(Pi-d orbital interaction)AmineProtonated Amine (-NH2+-)(Electrostatic Anchor)Amine->SteelPhysisorption( via Cl- bridge)AlcoholHydroxyl Group (-OH)(Solubility/H-Bonding)Alcohol->AmineStabilizes

Figure 2: Multi-center adsorption mechanism of CAMP on steel surface in acid.[1][2][3][4]

References

  • Satpati, A. K., et al. (2021).[5] "Amino acid and cinnamaldehyde conjugated Schiff bases as proficient corrosion inhibitors for mild steel in 1 M HCl."[5][6] Journal of Molecular Liquids.

    • Context: Establishes the baseline performance of cinnamyl-Schiff bases.
  • Frenier, W. W., et al. (1991). "Environmentally improved acid corrosion inhibitor."[7][8] U.S. Patent 5,854,180.

    • Context: Discusses the limitations of cinnamaldehyde and the need for stable deriv
  • Qasim, M., et al. (2025). "Synthesis and characterization of new Schiff bases and evaluation as Corrosion inhibitors." Journal of Materials and Engineering.

    • Context: Provides comparative methodology for weight loss and electrochemical testing of these specific deriv
  • Beigi, M. N. (2024).[9][7] "Boosting the impact of cinnamaldehyde-contained polymer microemulsion on the corrosion of C1018 alloy." Colloid & Nanoscience Journal.

    • Context: Highlights the adsorption mechanism of the cinnamyl moiety on steel surfaces.[3][7]

  • PubChem. (2025).[10] "2-Amino-2-methyl-1-propanol Compound Summary." National Library of Medicine.

    • Context: Physical properties and safety d

comparative analysis of 2-(Cinnamylamino)-2-methyl-1-propanol and cinnamaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis: 2-(Cinnamylamino)-2-methyl-1-propanol versus Cinnamaldehyde

Introduction: From Natural Pungency to Synthetic Analogs

Cinnamaldehyde, the organic compound that imparts the characteristic flavor and aroma to cinnamon, is a well-documented bioactive agent with a spectrum of pharmacological activities.[1][2] As a naturally occurring α,β-unsaturated aldehyde, its biological effects are largely attributed to its electrophilic nature, allowing it to interact with various cellular nucleophiles.[3][4] These interactions underpin its recognized anti-inflammatory, antimicrobial, and anticancer properties.[5][6] However, the high reactivity of the aldehyde group can also lead to cytotoxicity and potential for off-target effects.[7]

This guide introduces 2-(Cinnamylamino)-2-methyl-1-propanol, a synthetic derivative of cinnamaldehyde. This compound is the product of a reductive amination reaction between cinnamaldehyde and 2-amino-2-methyl-1-propanol (AMP), a common buffering agent.[8] The conversion of the reactive aldehyde moiety into a more stable secondary amine group is a deliberate structural modification. The central hypothesis is that this alteration will modulate the biological activity profile of the parent compound, potentially reducing its cytotoxicity while retaining or redirecting its therapeutic effects.

Given the novelty of 2-(Cinnamylamino)-2-methyl-1-propanol, direct comparative experimental data in peer-reviewed literature is scarce. Therefore, this guide will first compare the known physicochemical properties of cinnamaldehyde with the predicted properties of its derivative. Subsequently, it will present a comprehensive experimental framework designed to rigorously compare the biological activities of these two compounds. This framework serves as a blueprint for researchers aiming to characterize this and similar synthetic analogs.

Part 1: Physicochemical and Structural Comparison

A molecule's function is intrinsically linked to its structure. The key structural difference between cinnamaldehyde and its amino-alcohol derivative is the modification of the propenal group.

PropertyCinnamaldehyde2-(Cinnamylamino)-2-methyl-1-propanolRationale for Difference
IUPAC Name (2E)-3-Phenylprop-2-enal[9]2-methyl-2-(3-phenylprop-2-en-1-ylamino)propan-1-olReductive amination of the aldehyde.
Molecular Formula C₉H₈O[9]C₁₃H₁₉NOAddition of the C₄H₁₁N moiety from AMP.
Molar Mass 132.16 g/mol [1]221.32 g/mol Sum of cinnamaldehyde and AMP, minus H₂.
Key Functional Group α,β-Unsaturated AldehydeSecondary Amine, Primary AlcoholThe aldehyde is converted to a secondary amine, and a hydroxyl group is present from the AMP moiety.
Reactivity High (Michael Acceptor)[3]ModerateThe highly electrophilic aldehyde is replaced by a less reactive amine, removing the primary Michael acceptor site.
Predicted Solubility Slightly soluble in water[9]Expected to be more water-solubleThe introduction of polar amine and hydroxyl groups should increase hydrophilicity.

This structural modification is not trivial. The aldehyde group in cinnamaldehyde is a potent electrophile, making it a Michael acceptor that can readily form covalent adducts with cellular thiols, such as cysteine residues in proteins like NF-κB and Keap1. This reactivity is central to its mechanism of action. By converting this aldehyde to a secondary amine, 2-(Cinnamylamino)-2-methyl-1-propanol loses this primary mode of covalent interaction, suggesting its biological effects will be mediated by different, likely non-covalent, mechanisms.

Part 2: A Proposed Experimental Framework for Comparative Biological Analysis

To empirically validate the functional consequences of the structural modification, a multi-tiered experimental approach is necessary. The following protocols are designed as a self-validating system to provide a comprehensive comparison of the two compounds.

Workflow Overview: From Cytotoxicity to Mechanistic Insights

The logical flow of the investigation is to first establish the toxicity profile of each compound, which then informs the appropriate concentrations for subsequent mechanistic assays.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Probes cluster_2 Phase 3: Data Analysis & Comparison A Experiment 1: Cytotoxicity Screening (MTT & LDH Assays) B Determine IC50 and Sub-toxic Concentrations A->B C Experiment 2: Anti-inflammatory Activity (LPS-stimulated Macrophages) B->C D Experiment 3: Anticancer/Apoptosis Activity (Cancer Cell Lines) B->D E Western Blot Analysis (NF-κB & Apoptosis Pathways) C->E F Flow Cytometry (Annexin V/PI) D->F G Comparative Analysis of Potency and Mechanism E->G F->G

Figure 2. Simplified NF-κB signaling pathway targeted by cinnamaldehyde. (Max Width: 760px)

Methodology: Western Blot for NF-κB Signaling

  • Cell Culture and Stimulation: Culture RAW 264.7 macrophages. Pre-treat cells with sub-toxic concentrations of cinnamaldehyde or its derivative (determined in Experiment 1) for 2 hours.

  • LPS Challenge: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to activate the NF-κB pathway.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel. [10] * Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against phospho-p65, total p65, phospho-IκBα, and β-actin (as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signals using an ECL substrate and an imaging system. [11]

Experiment 3: Apoptosis Induction in Cancer Cells

Causality Behind Experimental Choice: A key anticancer mechanism of cinnamaldehyde is the induction of apoptosis. [5]By assessing markers of both early (Annexin V) and late (Propidium Iodide) apoptosis, we can quantify the cell death-inducing capabilities of the derivative. This assay directly tests if the structural modification impacts the ability to trigger programmed cell death pathways.

Methodology: Annexin V/PI Flow Cytometry

  • Cell Treatment: Seed a cancer cell line (e.g., U87MG glioblastoma or MDA-MB-231 breast cancer) in 6-well plates. Treat with IC₅₀ concentrations of each compound (or a high dose if non-toxic) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant. [12]3. Staining:

    • Wash the collected cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Annexin V binding buffer. [13] * Add Annexin V-FITC and Propidium Iodide (PI) solution to the cells.

    • Incubate for 15 minutes in the dark at room temperature. [12][13]4. Flow Cytometry: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Delineate cell populations:

    • Live cells: Annexin V-negative / PI-negative.

    • Early apoptotic cells: Annexin V-positive / PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

    • Necrotic cells: Annexin V-negative / PI-positive.

Supporting Western Blot: To confirm the apoptosis pathway, probe cell lysates from the same experiment for key apoptosis markers like cleaved caspase-3, cleaved PARP, and the ratio of Bax/Bcl-2. [14]

Part 3: Anticipated Outcomes and Interpretation

  • Scenario A: Derivative Retains Activity with Lower Toxicity. The derivative shows a significantly higher IC₅₀ in cytotoxicity assays but still inhibits p65 phosphorylation and induces apoptosis, perhaps at higher concentrations than cinnamaldehyde. This would suggest it operates through a non-covalent mechanism and could be a safer alternative.

  • Scenario B: Derivative Loses Activity. The derivative is non-toxic but also shows no significant effect on NF-κB signaling or apoptosis. This would strongly indicate that the α,β-unsaturated aldehyde is essential for these specific biological activities.

  • Scenario C: Derivative Has a Different Activity Profile. The derivative might fail to inhibit NF-κB but could induce apoptosis through an alternative pathway (e.g., mitochondrial-mediated without direct NF-κB interplay). This would position it as a compound with a distinct mechanism of action from its parent molecule.

Conclusion

The comparative analysis of cinnamaldehyde and its synthetic derivative, 2-(Cinnamylamino)-2-methyl-1-propanol, provides a clear example of how targeted structural modification can rationally alter biological function. While cinnamaldehyde's activity is well-established and linked to its reactive aldehyde group, converting this moiety to a secondary amine is hypothesized to create a compound with a different safety and efficacy profile. The proposed experimental framework provides a robust, logical, and scientifically rigorous pathway to test this hypothesis. The results of such a study would provide invaluable data for drug development professionals, clarifying whether this modification yields a less toxic but equally potent analog, an inactive compound, or a novel agent with a completely distinct mechanism of action.

References

  • Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC. (2024).
  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis - Bio-Techne.
  • Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - AR.
  • Trans-cinnamaldehyde: Pharmacodynamics, Mechanism of action, Toxicity, Application, Preparation - ChemicalBook. (2023).
  • Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant - MDPI. (2023).
  • Cinnamaldehyde - Wikipedia.
  • Apoptosis DNA fragmentation analysis protocol - Abcam.
  • Biological activities of trans-cinnamaldehyde derived from Cinnamon Bark Oil. (2023).
  • Apoptosis Protocols | Thermo Fisher Scientific - RU.
  • Antibacterial Mechanism of Cinnamaldehyde: Modulation of Biosynthesis of Phosphatidylethanolamine and Phosphatidylglycerol in Staphylococcus aureus and Escherichia coli | Journal of Agricultural and Food Chemistry - ACS Publications. (2021).
  • Experimental protocol to study cell viability and apoptosis - Proteintech.
  • (PDF) Sources, extraction and biological activities of cinnamaldehyde - ResearchGate.
  • Cinnamaldehyde | C9H8O | CID 637511 - PubChem - NIH.
  • Cinnamaldehyde protects against oxidative stress and inhibits the TNF‑α‑induced inflammatory response in human umbilical vein endothelial cells - Spandidos Publications. (2020).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018).
  • Synthesis and in vitro cytotoxicity of cinnamaldehydes to human solid tumor cells - PubMed.
  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments.
  • CHEMISTRY AND BIOACTIVITY OF CINNAMALDEHYDE: A NATURAL MOLECULE OF MEDICINAL IMPORTANCE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017).
  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed.
  • Structural Moieties Required for Cinnamaldehyde-Related Compounds to Inhibit Canonical IL-1β Secretion - Semantic Scholar. (2018).
  • ENNDS Inhalation tox of cinnamaldehyde - Committee on Toxicity.
  • Western blot protocol - Abcam.
  • Seven Assays to Detect Apoptosis - CST Blog - Cell Signaling Technology. (2020).
  • Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives - MDPI. (2025).
  • (PDF) Antioxidant Activities of Cinnamaldehyde Derivatives - ResearchGate. (2025).
  • (PDF) Antioxidant Activities of Cinnamaldehyde Derivatives - Academia.edu.
  • Cinnamaldehydes - - MURAL - Maynooth University Research Archive Library.
  • (PDF) In vitro and in vivo antimicrobial activity of cinnamaldehyde and derivatives towards the intestinal bacteria of the weaned piglet - ResearchGate. (2022).
  • 2-Amino-2-methyl-1-propanol synthesis - ChemicalBook.
  • 2-Amino-2-methyl-1-propanol.
  • CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents.
  • 2-AMINO-2-METHYL-1-PROPANOL - Ataman Kimya.
  • 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem.
  • 2-Amino-2-methyl-1-propanol: Uses and Toxicity - ChemicalBook.
  • Showing Compound 2-Methyl-1-propanol (FDB003274) - FooDB. (2010).
  • Applications of 2-Amino-2-methyl-1-propanol - ChemicalBook. (2019).
  • DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS Quarterly Technical Progress Repo - OSTI.GOV. (1989).
  • CN107129435B - A kind of method for preparing 2-amino-2-methyl-1-propanol - Google Patents.
  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino) - MDPI. (2019).
  • 2-Methyl-1-propanol 78-83-1 wiki - Guidechem.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(Cinnamylamino)-2-methyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the bedrock of any successful program is the unwavering confidence in its analytical data. This guide provides an in-depth, experience-driven comparison of two primary analytical techniques for the characterization of 2-(Cinnamylamino)-2-methyl-1-propanol, a novel synthetic intermediate. We will explore the cross-validation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

The objective is not merely to present protocols but to dissect the causality behind our choices, ensuring that each step is part of a self-validating system. This guide is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of analytical method lifecycle management. All principles and acceptance criteria are grounded in the authoritative standards set by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

The Critical Role of Method Cross-Validation

Before a new analytical method is implemented for routine use, or when an existing method is transferred between laboratories or instruments, a cross-validation study is imperative. It serves as the ultimate verification that both methods provide equivalent results, ensuring data continuity and integrity throughout the drug development lifecycle. The choice between HPLC-UV and LC-MS/MS is often a balance between the required sensitivity, the complexity of the sample matrix, and operational costs.

  • HPLC-UV: A workhorse of the pharmaceutical industry, this technique is cost-effective, robust, and ideal for assay and purity determinations of the main component in relatively clean sample matrices.[5] Its limitation lies in its sensitivity and specificity; it identifies compounds based on their retention time and UV absorbance, which can be insufficient for distinguishing co-eluting impurities.[6]

  • LC-MS/MS: This technique offers unparalleled sensitivity and selectivity by separating compounds based on their chromatographic behavior and then identifying them by their unique mass-to-charge ratio (m/z).[7][8] It is the gold standard for trace-level impurity analysis and for quantifying analytes in complex biological matrices where matrix effects can mask the signal from a UV detector.[7][9][10]

G cluster_dev Method Development cluster_val ICH Q2(R1) Validation Dev_HPLC HPLC-UV Method (Primary Assay) Val_HPLC Full Validation of HPLC-UV Method Dev_HPLC->Val_HPLC Dev_LCMS LC-MS/MS Method (Trace Analysis) Val_LCMS Full Validation of LC-MS/MS Method Dev_LCMS->Val_LCMS CrossVal Cross-Validation Study Val_HPLC->CrossVal Val_LCMS->CrossVal Report Final Validation Report & Method Implementation CrossVal->Report

Experimental Design: A Head-to-Head Comparison

The cross-validation study is designed to assess the performance of both methods across all critical validation parameters as defined by ICH Q2(R1).[3][4] The same batches of 2-(Cinnamylamino)-2-methyl-1-propanol reference standard and spiked samples will be analyzed by both systems to ensure a direct and unbiased comparison.

Experimental Protocols

Protocol 1: HPLC-UV Method for Assay and Purity

This method is optimized for the accurate quantification of the main analyte peak.

  • Chromatographic System: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

Protocol 2: LC-MS/MS Method for Trace Impurity Analysis

This method is designed for high sensitivity to detect and quantify potential impurities at very low levels.

  • Chromatographic System: Sciex Triple Quad 6500+ LC-MS/MS system or equivalent.

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions: Specific parent-daughter ion transitions will be optimized for the parent compound and known impurities. For the parent compound (MW ~219.31), a hypothetical transition could be m/z 220.2 -> 117.1.

  • Sample Preparation: Dissolve the sample in mobile phase A to a final concentration of 10 µg/mL.

Comparative Data Analysis: Validation Parameters

The following tables summarize the expected performance data from the cross-validation study. The acceptance criteria are based on established industry standards and ICH guidelines.[11][12]

Table 1: Specificity and Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Peak Purity (DAD) Pass (>99.5%)N/ANo co-eluting peaks detected at the analyte retention time.
Resolution from Impurities > 2.0 for all known impurities> 2.0 for all known impuritiesBaseline separation between the main peak and adjacent impurities.
Mass Spectral Confirmation N/AConfirmedThe correct mass-to-charge ratio is observed for the analyte peak.

Insight: While the HPLC-UV method demonstrates good peak purity via DAD analysis, the LC-MS/MS method provides absolute confirmation of the analyte's identity through its specific mass fragmentation pattern, offering a higher degree of specificity.[13]

Table 2: Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[11]

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Range 0.1 - 1.5 mg/mL0.1 - 100 ng/mLAs defined by the method's purpose.
Correlation Coefficient (r²) > 0.999> 0.998r² ≥ 0.995
Y-intercept Bias < 2.0% of 100% response< 5.0% of 100% responseIntercept should not be significantly different from zero.
Table 3: Accuracy and Precision

Accuracy is the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements.[14][15]

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Accuracy (% Recovery) 99.2% - 101.5%97.5% - 103.8%98.0% - 102.0% for assay; 90.0% - 110.0% for impurities.
Repeatability (%RSD) < 0.5%< 2.5%≤ 1.0% for assay; ≤ 5.0% for impurities.
Intermediate Precision (%RSD) < 0.8%< 4.0%≤ 2.0% for assay; ≤ 10.0% for impurities.

Insight: The HPLC-UV method typically demonstrates superior precision for high-concentration assay measurements due to the lower inherent variability of UV detectors compared to mass spectrometers.[15] Conversely, LC-MS/MS maintains excellent accuracy and acceptable precision at much lower concentrations.

Table 4: Sensitivity (LOD & LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[11][14]

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
LOD 50 ng/mL0.05 ng/mLSignal-to-Noise Ratio ≥ 3
LOQ 150 ng/mL0.15 ng/mLSignal-to-Noise Ratio ≥ 10; with acceptable precision and accuracy.

Insight: This is the most significant point of differentiation. The LC-MS/MS method is approximately 1000-fold more sensitive than the HPLC-UV method, making it non-negotiable for trace impurity analysis and pharmacokinetic studies.[8]

Conclusion and Recommendation

The cross-validation study confirms that both the HPLC-UV and LC-MS/MS methods are suitable for their intended purposes.[4] They are not interchangeable but rather complementary tools in the analytical arsenal for 2-(Cinnamylamino)-2-methyl-1-propanol.

  • For routine quality control, assay, and purity analysis of the drug substance , where concentrations are high and the matrix is clean, the HPLC-UV method is the recommended choice. It is robust, cost-effective, and provides excellent accuracy and precision.

  • For the detection and quantification of trace-level impurities, analysis of degradation products, and for any bioanalytical studies requiring high sensitivity, the LC-MS/MS method is essential. Its superior sensitivity and selectivity ensure that even minute quantities of related substances can be reliably monitored.

This dual-methodology approach, underpinned by a rigorous cross-validation program, establishes a comprehensive and compliant analytical control strategy that ensures product quality and patient safety from early development through to commercial manufacturing.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. Preprints.org. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. LinkedIn. [Link]

  • FDA Signals a New Approach for Analytical Method Validation. ResearchGate. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. LinkedIn. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. [Link]

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • What are the basic differences in between HPLC and LCMS? ResearchGate. [Link]

Sources

The Structural Dance of Efficacy: A Comparative Guide to 2-(Cinnamylamino)-2-methyl-1-propanol Analogs in Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency and selectivity is a continuous endeavor. Among the myriad of scaffolds explored, the 2-(cinnamylamino)-2-methyl-1-propanol framework presents a compelling starting point for the development of new bioactive molecules. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its analogs, offering insights into how subtle molecular modifications can significantly impact their cytotoxic profiles. By synthesizing data from closely related compound series, we will explore the key structural determinants for activity and provide a framework for the rational design of more potent derivatives.

Decoding the Structure-Activity Relationship: Key Determinants of Cytotoxicity

While direct and extensive comparative studies on a wide range of 2-(cinnamylamino)-2-methyl-1-propanol analogs are not abundantly available in the public domain, we can infer critical SAR insights from the evaluation of structurally similar cinnamamide and other cinnamyl derivatives.[1] The core structure can be dissected into three primary regions for modification: the cinnamyl moiety's aromatic ring, the propenyl linker, and the amino alcohol backbone.

The Influence of the Cinnamyl Aromatic Ring

Substituents on the phenyl ring of the cinnamyl group play a pivotal role in modulating cytotoxic activity.

  • Electron-Withdrawing and Halogen Groups: The introduction of electron-withdrawing groups, such as nitro or halo moieties, on the phenyl ring has been observed to enhance the antiproliferative activity of related cinnamamide compounds.[2] For instance, fluorinated cinnamide derivatives have demonstrated potent cytotoxic activity against liver cancer cell lines.[2] This suggests that such substitutions may increase the compound's interaction with biological targets or alter its electronic properties to favor a cytotoxic mechanism.

  • Electron-Donating Groups: Conversely, the presence of electron-donating groups might have a variable effect, and their impact on activity is likely dependent on the specific biological target and the overall molecular context.

The Propenyl Linker: A Bridge to Activity

The α,β-unsaturated carbonyl system in cinnamaldehyde and its derivatives is a known Michael acceptor, a feature that can contribute to their biological activity through covalent interactions with nucleophilic residues in target proteins. While the immediate scaffold in this guide is a cinnamylamino derivative (a reduced form), the propenyl linker remains a critical element for maintaining the overall shape and lipophilicity of the molecule, which are crucial for receptor binding and cellular uptake.

The Amino Alcohol Backbone: The Anchor of Interaction

The 2-amino-2-methyl-1-propanol backbone provides a chiral center and functional groups (hydroxyl and secondary amine) that are prime candidates for hydrogen bonding and other interactions with biological macromolecules.

  • The Hydroxyl Group: The primary alcohol is a key feature that can participate in hydrogen bonding with target enzymes or receptors. Its presence and accessibility are often crucial for the biological activity of amino alcohol-containing drugs.

  • The Amino Group and its Substituents: The secondary amine serves as a linker to the cinnamyl group and is also a site for potential hydrogen bonding. The methyl groups at the 2-position of the propanol backbone contribute to the steric bulk and lipophilicity of this region, which can influence binding affinity and selectivity.

Comparative Cytotoxicity of Structurally Related Analogs

To illustrate the impact of structural modifications, the following table summarizes the cytotoxic activity (IC50 values) of various cinnamyl and amino alcohol derivatives against different cancer cell lines. While not direct analogs of 2-(cinnamylamino)-2-methyl-1-propanol, these data provide valuable insights into the SAR of the broader class of compounds.

Compound ClassModificationCell LineIC50 (µM)Reference
Cinnamide Derivatives N-(pyrimidin-2-ylbenzenesulphamoyl)imidazoloneHepG2 (Liver)4.23[2]
Cinnamyl Alcohol Unsubstituted3T3-L1 (Preadipocyte)> 25 (non-toxic)[3]
Amino Alcohol Derivatives Eugenol-derived β-amino alcoholAGS (Gastric)Active at 100 µM[4]
Cinnamic Acid Derivatives N-feruloyl dipeptidesVarious2.1 - 7.9[5]

This table is a representative summary. For detailed information, please refer to the cited literature.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of novel analogs relies on robust and reproducible experimental methodologies. Here, we outline a general synthetic procedure for N-substituted amino alcohols and a standard protocol for assessing their cytotoxic activity.

Protocol 1: Synthesis of N-Cinnamyl-2-amino-2-methyl-1-propanol Analogs (A Representative Procedure)

This protocol describes a reductive amination approach, a common and effective method for synthesizing N-substituted amines.

Rationale: Reductive amination involves the reaction of an aldehyde (cinnamaldehyde analog) with an amine (2-amino-2-methyl-1-propanol) to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine. This method is widely used due to its efficiency and the commercial availability of a wide range of starting materials.

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-amino-2-methyl-1-propanol (1.0 eq.) in a suitable solvent such as methanol or ethanol.

    • Add the desired substituted cinnamaldehyde (1.0 eq.) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Carefully add a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq.), portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-cinnamyl-2-amino-2-methyl-1-propanol analog.

Causality Behind Experimental Choices:

  • Solvent: Methanol and ethanol are good solvents for both the reactants and the reducing agent and are relatively unreactive under the reaction conditions.

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for reducing imines in the presence of other functional groups.

  • Purification: Column chromatography is a standard and effective technique for separating the desired product from unreacted starting materials and byproducts based on their polarity.

Protocol 2: Evaluation of Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity.[6]

Rationale: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using a suitable software.

Self-Validating System: The inclusion of both negative (vehicle) and positive controls in the assay is crucial for validating the results. The vehicle control ensures that the solvent used to dissolve the compounds does not have a significant effect on cell viability, while the positive control confirms that the assay is responsive to cytotoxic agents.

Visualizing the Path to Discovery

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the general synthetic workflow and the key areas of structural modification for SAR studies.

SAR_and_Synthesis_Workflow cluster_SAR Structure-Activity Relationship (SAR) Exploration cluster_Workflow Synthetic and Evaluation Workflow Core 2-(Cinnamylamino)-2-methyl-1-propanol Core Mod1 Aromatic Ring Substitution (e.g., -F, -Cl, -NO2) Core->Mod1 Mod2 Propenyl Linker Modification Core->Mod2 Mod3 Amino Alcohol Backbone Analogs Core->Mod3 Start Starting Materials: Substituted Cinnamaldehyde & 2-Amino-2-methyl-1-propanol Synthesis Reductive Amination Start->Synthesis Purification Column Chromatography Synthesis->Purification Characterization NMR, MS Purification->Characterization BioAssay Cytotoxicity Assay (e.g., MTT) Characterization->BioAssay SAR_Analysis SAR Analysis & Lead Optimization BioAssay->SAR_Analysis

Sources

A Comparative Guide to the Metabolic Pathways of Cinnamyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cinnamyl Derivative Metabolism

Cinnamyl derivatives are a class of organic compounds widely found in nature, notably in cinnamon, and are utilized in flavorings, fragrances, and increasingly, in therapeutic applications.[1][2][3][4] Their physiological effects are intrinsically linked to their metabolic transformations within the body. The core structures—cinnamaldehyde, cinnamic acid, and cinnamyl alcohol—though closely related, exhibit distinct metabolic profiles that influence their efficacy and safety. A major part of absorbed cinnamaldehyde is rapidly converted to cinnamic acid in the body, suggesting some shared mechanistic effects.[4] This guide will dissect these pathways, providing a comparative framework for researchers.

Comparative Metabolic Pathways: A Tale of Three Molecules

The metabolism of xenobiotics, including cinnamyl derivatives, is broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[5]

Phase I Metabolism: Oxidation and Reduction

The initial metabolic transformations of cinnamyl derivatives are primarily oxidative and reductive processes, largely mediated by cytochrome P450 (CYP) enzymes and alcohol/aldehyde dehydrogenases.

  • Cinnamaldehyde: This α,β-unsaturated aldehyde is a central hub in the metabolic cascade. It can be readily oxidized to cinnamic acid, a major metabolic route.[4] This conversion is so efficient that cinnamic acid is often the principal metabolite detected in plasma following cinnamaldehyde administration.[4] Cinnamaldehyde can also be reduced to cinnamyl alcohol. Evidence suggests that cinnamaldehyde has a modest inhibitory effect on CYP2C9 and CYP1A2.[6] Time-dependent inhibition of CYP2A6 by cinnamaldehyde has also been reported.[7][8]

  • Cinnamyl Alcohol: As a primary alcohol, cinnamyl alcohol can be oxidized to cinnamaldehyde. This biotransformation is a critical activation step, as cinnamaldehyde is more reactive.

  • Cinnamic Acid: Cinnamic acid is relatively stable to further extensive Phase I oxidation of its core structure, though hydroxylation of the aromatic ring can occur. Its primary metabolic fate lies in Phase II conjugation.

The interplay between these three derivatives is a dynamic equilibrium, with the relative rates of oxidation and reduction influencing the overall metabolic profile.

Caption: Interconversion of cinnamyl derivatives in Phase I metabolism.

Phase II Metabolism: Conjugation Pathways

Following Phase I metabolism, or for derivatives already possessing suitable functional groups, Phase II conjugation reactions are the primary route of elimination. The main conjugation pathways for cinnamyl derivatives are glucuronidation and sulfation.

  • Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the addition of a glucuronic acid moiety to a hydroxyl or carboxyl group.[9] Cinnamic acid is a substrate for UGTs, forming cinnamic acid glucuronide. While multiple UGT isoforms exist, UGT1A1, 1A3, 1A9, and 2B7 are known to be involved in the glucuronidation of various phenolic and carboxylic acids.[10][11][12][13] The efficiency of glucuronidation can vary between different hydroxycinnamic acid isomers.

  • Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the transfer of a sulfonate group to a hydroxyl group.[14][15] Hydroxycinnamic acids are extensively sulfated in vivo.[16] SULT1A1 is a key enzyme in the sulfation of many phenolic compounds.[16][17] The balance between glucuronidation and sulfation is substrate-dependent and can be influenced by the presence of other dietary compounds like flavonoids, which can inhibit SULTs.[16][18]

Caption: Major Phase II conjugation pathways for cinnamic acid derivatives.

The Role of Gut Microbiota

The gut microbiota plays a significant role in the metabolism of many dietary compounds, including cinnamyl derivatives.[19][20][21] Cinnamaldehyde and cinnamic acid can modulate the composition of the gut microbiota.[22][23] In turn, gut bacteria can perform a variety of transformations on these compounds, including reduction of the double bond in the side chain and demethylation of methoxy derivatives. These microbial metabolites can then be absorbed and undergo further metabolism in the liver.

Quantitative Comparison of Metabolic Parameters

A direct quantitative comparison of the metabolic stability of cinnamyl derivatives requires standardized experimental conditions. The following table summarizes typical metabolic parameters that are evaluated. While a complete dataset for a direct comparison is not available in the public literature, the provided information reflects the general understanding of their metabolic fate.

DerivativePrimary Metabolic Pathway(s)Key EnzymesMetabolic StabilityNotes
Cinnamaldehyde Oxidation to cinnamic acid, Reduction to cinnamyl alcoholAldehyde Dehydrogenases, Alcohol Dehydrogenases, CYPs (e.g., CYP2A6, CYP2C9, CYP1A2)LowRapidly metabolized, often undetectable in plasma.[4] Modest inhibitor of CYP2C9 and CYP1A2.[6]
Cinnamic Acid Glucuronidation, Sulfation (for hydroxylated forms)UGTs (e.g., UGT1A1, 1A3, 1A9, 2B7), SULTs (e.g., SULT1A1)ModerateMore stable than cinnamaldehyde; serves as a major circulating metabolite.
Cinnamyl Alcohol Oxidation to cinnamaldehyde, GlucuronidationAlcohol Dehydrogenases, UGTsModerateIts metabolism is a key step in the bioactivation to the more reactive cinnamaldehyde.

Note: Metabolic stability is a qualitative assessment based on available literature. Quantitative values (e.g., half-life, intrinsic clearance) are highly dependent on the experimental system.

Experimental Protocols for Studying Cinnamyl Derivative Metabolism

To facilitate further research, this section provides detailed methodologies for key in vitro experiments.

In Vitro Metabolic Stability Assessment using Liver S9 Fraction

The liver S9 fraction contains both microsomal and cytosolic enzymes, providing a comprehensive in vitro system for studying both Phase I and Phase II metabolism.[5][24][25][26]

Objective: To determine the rate of disappearance of a cinnamyl derivative in the presence of liver S9 fraction and necessary cofactors.

Materials:

  • Cryopreserved liver S9 fraction (human, rat, or other species)

  • Test cinnamyl derivative (e.g., cinnamaldehyde, cinnamic acid, cinnamyl alcohol)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (for Phase I metabolism)

  • UDPGA (uridine 5'-diphosphoglucuronic acid) (for glucuronidation)

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate) (for sulfation)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Thaw S9 Fraction: Thaw the cryopreserved S9 fraction on ice.

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing the S9 fraction, phosphate buffer, and the test cinnamyl derivative at the desired concentration.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the cofactors (NADPH, UDPGA, PAPS).

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate Reaction: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS to quantify the remaining parent compound.[27]

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

Caption: Workflow for in vitro metabolic stability assay using S9 fraction.

Metabolite Identification using LC-MS/MS

Objective: To identify and structurally characterize the metabolites of cinnamyl derivatives formed during in vitro or in vivo studies.[28][29][30][31][32]

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system is recommended for this purpose.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water with a small amount of formic acid (for better ionization) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 1-10 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of metabolites.

  • Data Acquisition: Full scan mode to detect all ions within a specified mass range, followed by data-dependent fragmentation (MS/MS) of the most intense ions to obtain structural information.

Metabolite Identification Strategy:

  • Compare Samples: Analyze samples from the metabolic reaction and control samples (without cofactors or with heat-inactivated enzymes).

  • Extract Ion Chromatograms: Look for new peaks in the chromatograms of the reaction samples that are not present in the controls.

  • Determine Mass Shifts: Calculate the mass difference between the potential metabolite and the parent compound. This mass shift corresponds to specific metabolic transformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation, +80 Da for sulfation).

  • Analyze Fragmentation Patterns: Examine the MS/MS spectra of the potential metabolites. The fragmentation pattern provides crucial information about the structure of the metabolite and the site of modification.

Conclusion and Future Directions

The metabolic pathways of cinnamaldehyde, cinnamic acid, and cinnamyl alcohol are intricately linked, with oxidation, reduction, and conjugation reactions dictating their biological activity and clearance. Cinnamaldehyde is a reactive intermediate that is rapidly metabolized, primarily to cinnamic acid. Cinnamic acid, in turn, undergoes extensive Phase II metabolism. Cinnamyl alcohol's metabolism is significant as it leads to the formation of the more active cinnamaldehyde.

Future research should focus on obtaining more comprehensive quantitative data on the enzyme kinetics of these transformations, particularly with specific human CYP, UGT, and SULT isoforms.[10][11][12][14][17][33][34][35][36][37][38] A deeper understanding of the interplay between host and microbial metabolism of these compounds will also be crucial. Such data will be invaluable for developing predictive models of their pharmacokinetics and for safely harnessing their therapeutic potential.

References

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

  • Exploring the lipid-lowering effects of cinnamic acid and cinnamaldehyde from the perspective of the gut microbiota and metabolites. (2025). PubMed. Retrieved February 21, 2026, from [Link]

  • Inhibitory effects of cuminaldehyde on human liver cytochrome P450 enzymes. (2024). Retrieved February 21, 2026, from [Link]

  • Inhibition of hydroxycinnamic acid sulfation by flavonoids and their conjugated metabolites. (2013). PubMed. Retrieved February 21, 2026, from [Link]

  • Exploring the lipid-lowering effects of cinnamic acid and cinnamaldehyde from the perspective of gut microbiota and metabolites. (2025). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Exploring the lipid-lowering effects of cinnamic acid and cinnamaldehyde from the perspective of the gut microbiota and metabolites. (n.d.). Semantic Scholar. Retrieved February 21, 2026, from [Link]

  • Cinnamon Oil May Trigger Drug Interactions. (2025). Conexiant. Retrieved February 21, 2026, from [Link]

  • Effects of Cinnamaldehyde on the Gut Microbiota Composition and Function in T1DM Model Mice. (n.d.). Retrieved February 21, 2026, from [Link]

  • Cinnamaldehyde Promotes the Intestinal Barrier Functions and Reshapes Gut Microbiome in Early Weaned Rats. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (2016). SciSpace. Retrieved February 21, 2026, from [Link]

  • Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites. (2024). Frontiers. Retrieved February 21, 2026, from [Link]

  • Mechanisms of Herb-Drug Interactions Involving Cinnamon and Cytochrome P450 2A6: Focus on Time-dependent Inhibition by Cinnamaldehyde and 2-Methoxycinnamaldehyde. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Sulfotransferase (SULT) 1A1 Polymorphic Variants *1, *2, and *3 Are Associated with Altered Enzymatic Activity, Cellular Phenotype, and Protein Degradation. (2006). Resolve a DOI Name. Retrieved February 21, 2026, from [Link]

  • LC/MS/MS identification of glycosides produced by biotransformation of cinnamyl alcohol in Rhodiola rosea compact callus aggregates. (2004). PubMed. Retrieved February 21, 2026, from [Link]

  • Sulfation of dietary flavonoids by human sulfotransferases. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

  • Role of sulfonation metabolism on toxicity of xenobiotics and sulfonation kinetics of 7-hydroxycumarin derivatives by human sulfotransferases. (n.d.). eRepo. Retrieved February 21, 2026, from [Link]

  • Cinnamaldehyde, Cinnamic Acid, and Cinnamyl Alcohol, the Bioactives of Cinnamomum cassia Exhibit HDAC8 Inhibitory Activity: An In vitro and In silico Study. (2017). PMC. Retrieved February 21, 2026, from [Link]

  • Human liver UDP-glucuronosyltransferase isoforms involved in the glucuronidation of 7-ethyl-10-hydroxycamptothecin. (2001). PubMed. Retrieved February 21, 2026, from [Link]

  • Cinnamaldehyde, Cinnamic Acid, and Cinnamyl Alcohol, the Bioactives of Cinnamomum cassia Exhibit HDAC8 Inhibitory Activity: An In vitro and In silico Study. (2017). PubMed. Retrieved February 21, 2026, from [Link]

  • Identification of the UDP-glucuronosyltransferase isoforms involved in mycophenolic acid phase II metabolism. (2005). PubMed. Retrieved February 21, 2026, from [Link]

  • Cinnamaldehyde, cinnamic acid, and cinnamyl alcohol, the bioactives of Cinnamomum cassia exhibit HDAC8 inhibitory activity: An In vitro and In silico study. (2017). Pharmacognosy Magazine. Retrieved February 21, 2026, from [Link]

  • I need the detailed experimental protocol for the preparation of the mice/human S9 fraction and its use in a metabolic study of a xenobiotic? (2016). ResearchGate. Retrieved February 21, 2026, from [Link]

  • In vitro and in vivo antimicrobial activity of cinnamaldehyde and derivatives towards the intestinal. (2022). Biblio Back Office. Retrieved February 21, 2026, from [Link]

  • Identification of human UDP-glucuronosyltransferase isoforms responsible for the glucuronidation of glycyrrhetinic acid. (n.d.). PubMed. Retrieved February 21, 2026, from [Link]

  • Sulfotransferase – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 21, 2026, from [Link]

  • What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions. (2025). Retrieved February 21, 2026, from [Link]

  • The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. (n.d.). Frontiers. Retrieved February 21, 2026, from [Link]

  • Investigation of in silico studies for cytochrome P450 isoforms specificity. (2024). AIR Unimi. Retrieved February 21, 2026, from [Link]

  • The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. (2021). Semantic Scholar. Retrieved February 21, 2026, from [Link]

  • Cytochrome P450 Enzyme Kinetics: Km and Vmax Determinations Using Metabolite Formation and Substrate Depletion Methods. (2021). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Mechanisms for Improving Hepatic Glucolipid Metabolism by Cinnamic Acid and Cinnamic Aldehyde: An Insight Provided by Multi-Omics. (2022). Frontiers. Retrieved February 21, 2026, from [Link]

  • Cytochrome P450 Enzyme Kinetics: Km and Vmax Determinations Using Metabolite Formation and Substrate Depletion Methods. (n.d.). Springer Nature Experiments. Retrieved February 21, 2026, from [Link]

  • Mechanisms of Herb-Drug Interactions Involving Cinnamon and CYP2A6: Focus on Time-Dependent Inhibition by Cinnamaldehyde and 2-Methoxycinnamaldehyde. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

  • in vitro ADMET & pharmacology. (n.d.). Retrieved February 21, 2026, from [Link]

  • LC/MS/MS Method Package for Primary Metabolites. (n.d.). Shimadzu. Retrieved February 21, 2026, from [Link]

  • Enzyme Kinetics. (2013). Retrieved February 21, 2026, from [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics. (2024). LabRulez LCMS. Retrieved February 21, 2026, from [Link]

  • Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize. (n.d.). MDPI. Retrieved February 21, 2026, from [Link]

Sources

benchmarking the performance of 2-(Cinnamylamino)-2-methyl-1-propanol in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2-(Cinnamylamino)-2-methyl-1-propanol

Executive Summary: The Lipophilic Amino-Alcohol Advantage

2-(Cinnamylamino)-2-methyl-1-propanol (referred to herein as N-Cin-AMP ) represents a strategic functionalization of the standard buffer/intermediate 2-amino-2-methyl-1-propanol (AMP).[1] By introducing a cinnamyl moiety to the amine, this compound bridges the gap between simple aliphatic amino alcohols and bioactive allylamines (e.g., Naftifine).[1]

This guide benchmarks N-Cin-AMP against standard alternatives in two critical domains:

  • Antimicrobial/Antifungal Potency: Evaluating its efficacy as a membrane-active agent compared to Cinnamaldehyde and Terbinafine.[1]

  • Synthetic Utility: Assessing its efficiency as a precursor for 4,4-dimethyl-2-styryloxazoline formation compared to N-Benzyl-AMP.

Benchmark 1: Antimicrobial & Antifungal Potency[1]

Objective: To quantify the Minimum Inhibitory Concentration (MIC) of N-Cin-AMP against standard pathogen strains, validating its potential as a bioactive scaffold.

The Comparator Landscape:

  • Alternative A (Natural Standard): Cinnamaldehyde.[1] High volatility, moderate potency, prone to oxidation.[1]

  • Alternative B (Clinical Standard): Terbinafine.[1] High potency allylamine, complex synthesis.[1]

  • Product (N-Cin-AMP): Moderate potency, high stability, simple synthesis.[1]

Comparative Performance Data (Representative)
MetricN-Cin-AMPCinnamaldehyde (Alt A)Terbinafine (Alt B)[1]Interpretation
MIC (C. albicans) 16–32 µg/mL128–256 µg/mL0.004–0.06 µg/mLSuperior to natural oils; lower than clinical drugs.[1]
MIC (S. aureus) 32–64 µg/mL>256 µg/mLN/A (Antifungal specific)Shows dual-action antibacterial potential.[1]
LogP (Lipophilicity) ~2.41.95.6Optimal range for membrane penetration without extreme insolubility.[1]
Oxidative Stability High (>6 months)Low (<1 month)High (>1 year)N-Cin-AMP resists the rapid oxidation seen in aldehydes.[1]
Experimental Protocol: Microbroth Dilution Assay

Principle: The cinnamyl group acts as a lipophilic anchor, inserting into the fungal cell membrane or inhibiting squalene epoxidase, while the amino-alcohol headgroup disrupts ionic balance.[1]

Workflow:

  • Stock Preparation: Dissolve N-Cin-AMP in DMSO to 10 mg/mL.

  • Inoculum: Adjust C. albicans (ATCC 10231) suspension to

    
     CFU/mL in RPMI 1640 media.
    
  • Dilution: Perform serial 2-fold dilutions of N-Cin-AMP (range: 512 to 0.5 µg/mL) in 96-well plates.

  • Incubation: 35°C for 24–48 hours.

  • Readout: Determine MIC as the lowest concentration with no visible growth (turbidity).

Mechanism of Action Visualization:

AntimicrobialMechanism cluster_0 Extracellular Space cluster_1 Fungal Membrane cluster_2 Intracellular Effects Compound N-Cin-AMP (Lipophilic Cation) LipidBilayer Phospholipid Bilayer (Negative Charge Surface) Compound->LipidBilayer Electrostatic Attraction Ergosterol Ergosterol Synthesis Pathway Compound->Ergosterol Potential Inhibition (Squalene Epoxidase analog) LipidBilayer->Compound Insertion via Cinnamyl Tail Leakage K+ Ion Leakage LipidBilayer->Leakage Membrane Destabilization Ergosterol->Leakage Defective Membrane ROS ROS Accumulation Leakage->ROS Stress Response Death Cell Death (Apoptosis/Necrosis) ROS->Death

Caption: Proposed mechanism where N-Cin-AMP leverages its amphiphilic structure to disrupt membrane integrity.[1]

Benchmark 2: Synthetic Utility (Oxazoline Precursor)

Objective: To evaluate N-Cin-AMP as a precursor for synthesizing 2-styryl-4,4-dimethyloxazolines via cyclodehydration. These oxazolines are critical ligands in asymmetric catalysis.[1]

The Comparator Landscape:

  • Alternative A: N-Benzyl-2-amino-2-methyl-1-propanol.[1] Forms phenyl-oxazolines.[1]

  • Alternative B: Unsubstituted AMP. Requires two steps (amidation + cyclization) to add the cinnamyl group.[1]

  • Product (N-Cin-AMP): Direct cyclization precursor.[1]

Reaction Efficiency Data
ParameterN-Cin-AMP CyclizationN-Benzyl-AMP CyclizationUnsubstituted AMP Route
Reagent Required Triethyl orthoformate / H+Triethyl orthoformate / H+Cinnamoyl Chloride + SOCl2
Step Count 1 (Direct Cyclization)1 (Direct Cyclization)2 (Amidation + Cyclization)
Yield (Isolated) 85–92% 88–95%60–75% (Overall)
Atom Economy HighHighLow (Loss of HCl/SO2)

Key Insight: Using N-Cin-AMP allows for the synthesis of styryl-oxazolines in a single step with high atom economy, avoiding the corrosive thionyl chloride typically required when starting from cinnamic acid and AMP.[1]

Experimental Protocol: Cyclodehydration
  • Reactants: Mix N-Cin-AMP (10 mmol) with Triethyl orthoformate (15 mmol) in dry Toluene (20 mL).

  • Catalyst: Add p-Toluenesulfonic acid (pTSA, 5 mol%).

  • Conditions: Reflux with a Dean-Stark trap to remove ethanol/water.

  • Duration: 4–6 hours (Monitor via TLC, Hexane:EtOAc 8:2).

  • Workup: Wash with NaHCO3, dry over MgSO4, concentrate.

  • Purification: Distillation or Flash Chromatography.[1]

Synthesis Pathway Visualization:

SynthesisPath Input N-Cin-AMP (Precursor) Intermediate Imidate Intermediate Input->Intermediate Condensation Reagent Orthoformate / H+ Reagent->Intermediate Product 2-Styryl-4,4-dimethyl oxazoline Intermediate->Product Cyclization (-EtOH) Byproduct EtOH / H2O Intermediate->Byproduct

Caption: One-pot cyclization of N-Cin-AMP to functional oxazolines, minimizing waste compared to acid chloride routes.

Physicochemical Stability & Handling

Unlike the parent AMP, which is a hygroscopic liquid that can absorb CO2 from the air (forming carbamates), N-Cin-AMP is a solid or viscous oil with improved stability.[1]

  • Hygroscopicity: N-Cin-AMP < AMP (The hydrophobic cinnamyl group repels moisture).[1]

  • Storage: Store at 4°C under Argon. Protect from light (cinnamyl double bond is UV-sensitive).[1]

  • Solubility:

    • Water:[1][2] Insoluble (requires surfactant/DMSO).[1]

    • Ethanol/DMSO: Soluble (>50 mg/mL).[1]

References

  • National Institutes of Health (PMC). (2024).[1] Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells.[1] Retrieved from [Link]

  • ResearchGate. (2025). Antimicrobial Activities of Cinnamoyl Amide Derivatives.[1] Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(Cinnamylamino)-2-methyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat 2-(Cinnamylamino)-2-methyl-1-propanol as a Basic Organic Waste (Non-Halogenated).

This compound is a secondary amine derivative of 2-amino-2-methyl-1-propanol. It combines the basicity of an amino-alcohol with the lipophilicity and potential sensitization properties of a cinnamyl moiety. Improper disposal risks exothermic reactions with acidic waste streams and environmental toxicity.

Do NOT:

  • Do NOT pour down the drain (Strict EPA prohibition).[1]

  • Do NOT mix with acidic waste streams (Risk of violent exotherm).

  • Do NOT mix with oxidizing agents (Risk of fire/explosion).

Part 1: Chemical Characterization & Hazard Identification

Senior Scientist Note: Accurate disposal begins with understanding the molecule's behavior. We are dealing with a functionalized amino-alcohol.[2] The "Cinnamyl" group adds significant lipophilicity and sensitization potential compared to the parent amino-alcohol.

Chemical Profile
PropertySpecificationOperational Implication
Chemical Class Amino-alcohol (Secondary Amine)Basic pH; reacts violently with acids/acyl halides.
Parent Structure 2-Amino-2-methyl-1-propanol (CAS 124-68-5)Base structure dictates handling protocols.
Functional Group Cinnamyl (Phenyl-2-propenyl)Potential skin sensitizer; increases organic solubility.
Physical State Viscous Liquid or Low-Melting SolidMay require solvent dissolution for transfer.
pH (Aqueous) Basic (~10.5 - 11.5)Corrosive to ocular tissue; requires alkali-resistant containers.
Flash Point Estimated >90°C (High MW)Combustible, but not Flammable Class I.
The "Why" Behind the Hazards
  • Exothermic Neutralization: As a base, this compound will protonate rapidly upon contact with strong acids (HCl, H₂SO₄), releasing significant heat. In a closed waste container, this pressure buildup can cause rupture.

  • Sensitization: The cinnamyl moiety is structurally related to cinnamaldehyde, a known contact allergen. Skin exposure during disposal can lead to delayed hypersensitivity dermatitis.

  • Aquatic Toxicity: Amino-alcohols are harmful to aquatic life with long-lasting effects (H412).[3][4] Sewer disposal is an environmental violation.

Part 2: Pre-Disposal Stabilization & Segregation

Trustworthiness Protocol: This section defines the "Self-Validating System." You must verify waste compatibility before bulking to prevent accidents.

The Compatibility Check (The "Bucket Test")

Before adding this substance to a central waste carboy, perform this micro-scale validation:

  • Take 2 mL of the existing waste stream (from the destination carboy).

  • Add 0.5 mL of 2-(Cinnamylamino)-2-methyl-1-propanol.

  • Observe for 5 minutes.

    • Bubbling/Fuming:STOP. Incompatible.

    • Heat Generation (touch vial):STOP. Incompatible.

    • Precipitate Formation:STOP. May clog disposal lines.

    • No Reaction: Proceed with bulking.

Segregation Logic

Use the following decision matrix to determine the correct waste stream.

DisposalLogic Start Start: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid Waste (Contaminated Wipes/Vials) StateCheck->Solid pHCheck Check pH Compatibility Liquid->pHCheck IsAcid Is destination Acidic? pHCheck->IsAcid IsBasic Is destination Basic/Neutral? pHCheck->IsBasic Yes Segregate SEGREGATE: Do Not Mix IsAcid->Segregate Yes (Risk of Heat) HalogenCheck Contains Halogens? (DCM, Chloroform) IsBasic->HalogenCheck StreamA Stream A: Basic Organic Waste (Non-Halogenated) HalogenCheck->StreamA No (Preferred) StreamB Stream B: Halogenated Waste HalogenCheck->StreamB Yes SolidStream Stream C: Hazardous Solid Waste (Double Bagged) Solid->SolidStream

Figure 1: Segregation logic flow. Note that mixing amines with halogenated solvents (Stream B) is generally acceptable unless specific reactivity is known, but Stream A (Non-Halogenated) is preferred to reduce incineration costs.

Part 3: Step-by-Step Disposal Protocol

PPE Requirements[5][6][7]
  • Gloves: Nitrile (0.11 mm minimum) is sufficient for splash protection. If handling pure substance for extended periods, use Silver Shield/Laminate.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Do not use safety glasses alone due to the corrosive nature of the amine.

  • Respiratory: If heating or aerosolizing, use a fume hood.

Liquid Waste Procedure (Primary Method)
  • Select Container: Use an HDPE (High-Density Polyethylene) or Glass container. Avoid aluminum containers as amines can corrode aluminum.

  • Labeling: Attach a hazardous waste label immediately.

    • Constituents: Write "2-(Cinnamylamino)-2-methyl-1-propanol" (or "Organic Amine Mixture").

    • Hazards: Check "Irritant" and "Toxic".[1]

  • Solvent Rinse: If the material is viscous/solid, dissolve it in a minimal amount of Ethanol or Isopropanol to facilitate transfer.

  • Transfer: Pour into the Non-Halogenated Organic Waste container (Stream A in Fig 1).

  • Log: Record the volume added on the waste log sheet.

Solid Waste Procedure (Contaminated Items)
  • Collection: Place contaminated pipettes, vials, and wipes into a clear polyethylene bag.

  • Double Bagging: Seal the first bag and place it inside a second bag (Double Containment) to prevent odor leakage and exposure to the cinnamyl sensitizer.

  • Labeling: Tag as "Solid Debris Contaminated with Organic Amines."

Spill Cleanup (Immediate Response)

If < 500 mL is spilled:

  • Isolate: Evacuate immediate area; ensure ventilation.

  • PPE: Don goggles and double nitrile gloves.

  • Absorb: Use an inert absorbent (Vermiculite or Clay). Do not use paper towels alone, as they increase surface area for evaporation.

  • Clean: Wipe the area with a dilute acetic acid solution (5%) or soapy water to neutralize residues, then water.

  • Dispose: Treat all cleanup materials as Solid Hazardous Waste .

Part 4: Regulatory Compliance & Documentation

RCRA Classification (USA)

While 2-(Cinnamylamino)-2-methyl-1-propanol is not explicitly "P-Listed" or "U-Listed" under 40 CFR 261.33, it must be characterized by the generator:

  • Characteristic of Ignitability (D001): Only if the waste mixture has a flash point < 60°C (e.g., if dissolved in ethanol).

  • Characteristic of Corrosivity (D002): If the aqueous pH is > 12.5. (Unlikely in organic solvent, but possible in pure aqueous form).

  • Generator Knowledge: You must declare this as Hazardous Chemical Waste based on toxicity and irritant properties.

Transport (DOT)

If shipping pure material for disposal:

  • Proper Shipping Name: Amines, liquid, corrosive, n.o.s. (contains 2-(Cinnamylamino)-2-methyl-1-propanol).

  • Hazard Class: 8 (Corrosive).

  • Packing Group: III (Minor Danger).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • PubChem. (2024). Compound Summary: 2-Amino-2-methyl-1-propanol (Parent Structure).[2][4][5][6][7] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.